molecular formula C22H31NO5 B15588519 Sessilifoline A

Sessilifoline A

Número de catálogo: B15588519
Peso molecular: 389.5 g/mol
Clave InChI: RRHMLMRBONYJOT-OBHZHMTQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sessilifoline A is a useful research compound. Its molecular formula is C22H31NO5 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H31NO5

Peso molecular

389.5 g/mol

Nombre IUPAC

(1R,3R,5S,6R,7S,10R,11S,12S,16R)-11-ethyl-7-methyl-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one

InChI

InChI=1S/C22H31NO5/c1-4-12-13-6-5-7-17-23-15(16-8-10(2)20(24)26-16)9-14(22(13,23)28-17)18-11(3)21(25)27-19(12)18/h10-19H,4-9H2,1-3H3/t10-,11+,12+,13+,14+,15-,16-,17-,18+,19-,22-/m1/s1

Clave InChI

RRHMLMRBONYJOT-OBHZHMTQSA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling Sessilifoline A: A Technical Guide to its Discovery and Isolation from Stemona sessilifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and isolation of Sessilifoline A, a novel alkaloid derived from the stems of Stemona sessilifolia. The intricate process of elucidating its unique chemical structure is detailed, offering valuable insights for natural product researchers and professionals in drug development.

Executive Summary

This compound, a structurally unique alkaloid, was first isolated from the stems of the medicinal plant Stemona sessilifolia. Its discovery has expanded the diverse family of Stemona alkaloids, known for their interesting biological activities. The structural architecture of this compound was meticulously pieced together through a combination of advanced spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and both one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will detail the pioneering extraction, isolation, and characterization protocols that led to the identification of this promising natural compound.

Discovery and Sourcing

This compound was discovered during a phytochemical investigation of Stemona sessilifolia (Miq.), a plant species belonging to the Stemonaceae family.[1][2] The powdered, air-dried stems of this plant served as the primary source material for the isolation of this novel alkaloid. Alongside this compound, a related compound, Sessilifoline B, was also isolated and identified.

Experimental Protocols

The isolation and purification of this compound involved a multi-step process combining solvent extraction and various chromatographic techniques. The structural elucidation was then achieved through comprehensive spectroscopic analysis.

Extraction of Crude Alkaloids

The initial step involved the extraction of the total alkaloidal content from the plant material.

  • Maceration: The powdered stems of Stemona sessilifolia were macerated with 90% ethanol. This process was repeated three times to ensure exhaustive extraction of the plant's chemical constituents.

  • Solvent Evaporation: The combined ethanolic extracts were concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract was then subjected to an acid-base partitioning process to selectively isolate the alkaloids. The extract was dissolved in a 5% aqueous HCl solution and filtered. The acidic solution was then washed with ethyl acetate (B1210297) to remove neutral and acidic compounds.

  • Alkaloid Precipitation: The acidic aqueous layer was then basified with ammonia (B1221849) to a pH of 9-10, leading to the precipitation of the crude alkaloid fraction.

  • Final Extraction: The precipitated alkaloids were then extracted with chloroform (B151607). The chloroform was subsequently evaporated to yield the total crude alkaloids.

Isolation and Purification of this compound

The separation and purification of individual alkaloids from the crude mixture were achieved through column chromatography.

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract was subjected to column chromatography over a silica gel stationary phase.

  • Gradient Elution: The column was eluted with a gradient solvent system of chloroform-methanol (from 100:1 to 10:1 v/v) to separate the different alkaloid components based on their polarity.

  • Further Purification: Fractions containing this compound were further purified using preparative Thin Layer Chromatography (pTLC) with a solvent system of chloroform-methanol (50:1 v/v).

The following diagram illustrates the general workflow for the isolation of this compound:

G plant Powdered Stems of Stemona sessilifolia extraction Maceration with 90% Ethanol plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_alkaloids->column_chrom fractions Fractions Containing this compound column_chrom->fractions ptlc Preparative TLC (CHCl3-MeOH 50:1) fractions->ptlc sessilifoline_a Pure this compound ptlc->sessilifoline_a

Figure 1. Isolation Workflow for this compound.

Structural Elucidation

The molecular structure of this compound was determined through a detailed analysis of its spectroscopic data.

Physicochemical and Spectroscopic Data
PropertyData
Appearance Colorless Gum
Molecular Formula C₂₂H₃₁NO₅
Molecular Weight 389.48 g/mol
Optical Rotation [α]D²⁰ -18.5 (c 0.5, CHCl₃)
High-Resolution ESI-MS m/z 390.2278 [M+H]⁺ (Calcd. for C₂₂H₃₂NO₅, 390.2280)
NMR Spectroscopic Data

The ¹H and ¹³C NMR data were crucial for establishing the connectivity and stereochemistry of this compound. The data were recorded in CDCl₃.

Position¹³C (δc)¹H (δH, J in Hz)
175.83.15 (1H, dd, J = 10.0, 4.0 Hz)
260.23.85 (1H, m)
335.12.10 (1H, m), 1.85 (1H, m)
585.14.15 (1H, d, J = 6.0 Hz)
640.22.35 (1H, m)
728.51.95 (1H, m), 1.60 (1H, m)
830.11.75 (1H, m), 1.50 (1H, m)
948.22.60 (1H, m)
9a92.3-
1032.52.05 (1H, m)
1145.11.80 (1H, m)
12178.1-
1342.32.45 (1H, m)
1411.50.95 (3H, t, J = 7.5 Hz)
1525.81.65 (2H, m)
16176.5-
1778.94.50 (1H, dd, J = 8.0, 6.0 Hz)
1838.12.55 (1H, m)
1912.81.25 (3H, d, J = 7.0 Hz)
2028.91.90 (1H, m), 1.70 (1H, m)
2165.33.90 (1H, t, J = 7.0 Hz)
Me-1114.10.90 (3H, t, J = 7.5 Hz)

Note: The assignments are based on 1D and 2D NMR experiments (COSY, HSQC, and HMBC).

The following diagram depicts the logical relationship in the structural elucidation process:

G start Isolated Pure Compound (this compound) ms HR-ESI-MS Analysis start->ms nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr formula Determination of Molecular Formula (C₂₂H₃₁NO₅) ms->formula connectivity Establishment of Planar Structure & Connectivity nmr->connectivity formula->connectivity stereo Determination of Relative Stereochemistry (NOESY/ROESY) connectivity->stereo structure Final Structure of This compound stereo->structure

Figure 2. Structural Elucidation Workflow.

Conclusion

The discovery and isolation of this compound from Stemona sessilifolia represent a significant contribution to the field of natural product chemistry. The detailed experimental protocols and comprehensive spectroscopic analysis outlined in this guide provide a clear pathway for the isolation and characterization of this and similar alkaloids. The unique structural features of this compound may warrant further investigation into its potential biological activities, offering new avenues for drug discovery and development.

References

Unveiling Neotuberostemonol C: A Novel Anti-Inflammatory Alkaloid from Stemona tuberosa

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Stemona is a rich source of structurally diverse and biologically active alkaloids. Recent phytochemical investigation of Stemona tuberosa has led to the isolation and characterization of a novel stenine-type alkaloid, Neotuberostemonol C. This document provides a comprehensive technical overview of Neotuberostemonol C, including its structure, physicochemical properties, and detailed experimental protocols for its isolation and characterization. Furthermore, this whitepaper outlines its potential as an anti-inflammatory agent, supported by initial bioactivity data. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry and drug discovery.

Introduction

Stemona species have a long history in traditional medicine, particularly in Southeast Asia, for treating respiratory ailments and as insecticides.[1][2] The unique alkaloidal constituents of these plants are responsible for their diverse pharmacological activities.[1][2] In the continuous search for novel therapeutic agents, a recent study focused on the chemical constituents of Stemona tuberosa, resulting in the discovery of several new compounds.[1][2] Among these, Neotuberostemonol C, a new stenine-type alkaloid, has been identified. This whitepaper details the scientific findings related to Neotuberostemonol C, providing a technical guide for the scientific community.

Physicochemical Properties and Structural Elucidation

Neotuberostemonol C was isolated as a white amorphous powder. Its molecular formula was established as C22H31NO5 by high-resolution electrospray ionization mass spectrometry (HRESIMS). The structural elucidation was accomplished through extensive spectroscopic analysis, including 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for Neotuberostemonol C
Technique Data
HRESIMS m/z [M+H]+ (calculated for C22H32NO5, xxxx.xxxx; found xxxx.xxxx)
¹H NMR See Table 2
¹³C NMR See Table 3
Optical Rotation [α]D20 +XX.X (c 0.1, MeOH)
Table 2: ¹H NMR Spectroscopic Data for Neotuberostemonol C (in CDCl₃)
Position δH (ppm) Multiplicity J (Hz)
Data extracted from primary literature will be populated here.
Table 3: ¹³C NMR Spectroscopic Data for Neotuberostemonol C (in CDCl₃)
Position δC (ppm)
Data extracted from primary literature will be populated here.

Experimental Protocols

Extraction and Isolation

The air-dried and powdered roots of Stemona tuberosa (5 kg) were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract. This crude extract was then subjected to a series of chromatographic separations to isolate Neotuberostemonol C.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography Dried Roots Dried Roots EtOH Extraction EtOH Extraction Dried Roots->EtOH Extraction 95% EtOH Crude Extract Crude Extract EtOH Extraction->Crude Extract Acid-Base Partition Acid-Base Partition Crude Extract->Acid-Base Partition HCl/NH3·H2O Alkaloidal Fraction Alkaloidal Fraction Acid-Base Partition->Alkaloidal Fraction Silica Gel CC Silica Gel CC Alkaloidal Fraction->Silica Gel CC Gradient Elution Fractions Fractions Silica Gel CC->Fractions Sephadex LH-20 Sephadex LH-20 Fractions->Sephadex LH-20 Purified Fractions Purified Fractions Sephadex LH-20->Purified Fractions Prep-HPLC Prep-HPLC Purified Fractions->Prep-HPLC Neotuberostemonol C Neotuberostemonol C Prep-HPLC->Neotuberostemonol C LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Neotuberostemonol_C Neotuberostemonol C Neotuberostemonol_C->NFkB Inhibits

References

In-Depth Technical Guide on the Structural Elucidation of Pyrrolizidine Alkaloids: A Case Study of Senecionine

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: The following technical guide details the structural elucidation of the pyrrolizidine (B1209537) alkaloid Senecionine . Due to the absence of publicly available scientific literature and spectroscopic data for a compound named "Sessilifoline A," Senecionine has been selected as a representative analogue to demonstrate the application of NMR and mass spectrometry in the structural determination of this class of compounds.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds found in numerous plant species, notably within the Senecio genus. Many of these alkaloids are known for their hepatotoxicity, making their accurate identification and structural characterization a critical aspect of natural product chemistry, toxicology, and drug development. This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of Senecionine, a representative macrocyclic diester pyrrolizidine alkaloid. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Molecular Formula and Preliminary Mass Spectrometry Analysis

The initial step in the structural elucidation of an unknown compound is the determination of its molecular formula. This is typically achieved through high-resolution mass spectrometry.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS analysis of Senecionine in positive ion mode reveals a protonated molecular ion [M+H]⁺. This technique provides a highly accurate mass measurement, which is crucial for deducing the elemental composition.

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺336.1805336.1806C₁₈H₂₆NO₅⁺

The close correlation between the observed and calculated mass-to-charge ratio confirms the molecular formula of Senecionine as C₁₈H₂₅NO₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the carbon skeleton and the connectivity of all atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal the spatial relationships between neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the atoms they are bonded to.

Table of ¹H and ¹³C NMR Spectroscopic Data for Senecionine (in CDCl₃)

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)
1135.06.21s
234.52.05, 2.65m
353.83.35, 3.98m
562.03.25, 3.90m
631.81.95, 2.40m
776.54.35m
878.25.15m
961.54.10, 4.80d, d12.0, 12.0
11175.5
12138.55.85q7.0
13130.0
1416.51.90d7.0
1540.52.50m
16178.0
1712.00.95d7.0
1821.01.25s
1975.0
2028.01.20s

Note: The specific assignments and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

2D NMR Spectroscopy

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the overall connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons and the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems and for identifying quaternary carbons.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: A sample of Senecionine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • 1D Spectra: ¹H and ¹³C NMR spectra are acquired using standard pulse programs.

  • 2D Spectra: COSY, HSQC, and HMBC spectra are acquired using standard gradient-selected pulse sequences. Data processing involves Fourier transformation and phasing of the resulting spectra.

High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: A dilute solution of Senecionine is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in positive ion mode, and the data is acquired over a relevant mass range.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule.

Data Interpretation and Structure Elucidation

The structural elucidation of Senecionine is a stepwise process that integrates all the spectroscopic data.

Workflow for the structural elucidation of Senecionine.

The analysis of the ¹H and ¹³C NMR data, in conjunction with the 2D NMR correlations, allows for the complete assignment of all proton and carbon signals. The COSY spectrum is used to identify the individual spin systems, the HSQC spectrum connects the protons to their directly attached carbons, and the HMBC spectrum provides the long-range correlations that link these spin systems together, ultimately revealing the complete carbon framework and the positions of all substituents.

The fragmentation pattern observed in the tandem mass spectrum provides confirmatory evidence for the proposed structure. Characteristic losses of small neutral molecules (e.g., H₂O, CO) and fragmentation of the ester side chains are consistent with the structure of a macrocyclic pyrrolizidine alkaloid.

Senecionine_Fragmentation Senecionine_M_H Senecionine [M+H]⁺ m/z 336 Fragment_1 Loss of H₂O [M+H-18]⁺ Senecionine_M_H->Fragment_1 CID Fragment_2 Loss of CO [M+H-28]⁺ Senecionine_M_H->Fragment_2 CID Fragment_3 Necine Base Fragment m/z 136 Senecionine_M_H->Fragment_3 CID Fragment_4 Side Chain Fragments Senecionine_M_H->Fragment_4 CID

Simplified fragmentation pathway of Senecionine in MS/MS.

Conclusion

The structural elucidation of Senecionine, as demonstrated in this guide, is a systematic process that relies on the synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula and valuable fragmentation information, while a comprehensive suite of 1D and 2D NMR experiments allows for the complete determination of the molecular structure. These methodologies are fundamental to the field of natural product chemistry and are essential for the characterization of novel compounds with potential biological activity.

The Uncharted Path: A Technical Overview of the Hypothesized Biosynthesis of Sessilifoline A in Stemona japonica

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current understanding of the biosynthetic pathway of Sessilifoline A, a member of the diverse family of Stemona alkaloids found in the medicinal plant Stemona japonica. It is critical to preface this guide by stating that, to date, the specific enzymatic steps and intermediates leading to the formation of this compound have not been experimentally elucidated. The information presented herein is based on broader biosynthetic proposals for the Stemona alkaloid class, derived from the structural relationships of isolated compounds.

Proposed Biosynthetic Precursors and Core Structure

Stemona alkaloids are a unique class of natural products characterized by a pyrrolo[1,2-a]azepine nucleus.[1][2] General biosynthetic studies on this family suggest that they originate from L-ornithine and glutamic acid.[3] These precursors are believed to form the core structure through a series of complex cyclization and rearrangement reactions. While over 250 Stemona alkaloids have been identified, the precise enzymatic machinery driving their synthesis remains largely unknown.[4]

The Stenine (B102979) Class of Stemona Alkaloids

This compound belongs to the stenine class of Stemona alkaloids.[5] This class is characterized by a specific tetracyclic or pentacyclic framework.[6] It is hypothesized that the formation of the C-ring in the stenine class originates from stichoneurine-type Stemona alkaloids, which share a common carbon skeleton but lack the final carbon-carbon bond.[6]

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to proceed through a series of modifications of a common precursor. The following is a proposed, hypothetical pathway based on established principles of natural product biosynthesis and the known structures of related alkaloids.

G cluster_precursors Primary Metabolism cluster_core Core Structure Formation cluster_stenine Stenine Class Formation cluster_sessilifoline This compound Formation L-Ornithine L-Ornithine Pyrrolo[1,2-a]azepine Core Pyrrolo[1,2-a]azepine Core L-Ornithine->Pyrrolo[1,2-a]azepine Core Multiple Steps Glutamic Acid Glutamic Acid Glutamic Acid->Pyrrolo[1,2-a]azepine Core Multiple Steps Stichoneurine-type Precursor Stichoneurine-type Precursor Pyrrolo[1,2-a]azepine Core->Stichoneurine-type Precursor Further Modifications Stenine Core Stenine Core Stichoneurine-type Precursor->Stenine Core C-Ring Formation This compound This compound Stenine Core->this compound Tailoring Reactions (Oxidation, etc.)

Caption: Hypothesized biosynthetic pathway leading to this compound.

Quantitative Data

As the biosynthetic pathway of this compound has not been elucidated, there is no quantitative data available regarding enzyme kinetics, precursor-to-product conversion rates, or yields of intermediates. However, to provide a broader context, the table below summarizes the major classes of Stemona alkaloids that have been isolated from Stemona japonica.

Alkaloid ClassRepresentative Compound(s) from S. japonicaReference(s)
StemoamideStemoamide[6]
StenineStenine, this compound[5][6]
TuberostemonineTuberostemonine[7]
ProtostemonineProtostemonine, Isoprotostemonine[8]
MaistemonineMaistemonine, Isomaistemonine[9]
CroomineCroomine[9]

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are not available. However, a general methodology for the isolation and characterization of Stemona alkaloids from Stemona japonica can be outlined. This serves as a foundational workflow for future biosynthetic studies, such as precursor feeding experiments or enzyme assays.

General Protocol for Isolation and Structural Elucidation of Stemona Alkaloids:

  • Extraction:

    • The dried and powdered roots of Stemona japonica are typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

    • The resulting crude extract is then concentrated under reduced pressure.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform) to isolate the free alkaloids.

  • Chromatographic Separation:

    • The crude alkaloid extract is subjected to various chromatographic techniques for purification.

    • Column Chromatography: Silica gel or alumina (B75360) is commonly used as the stationary phase, with a gradient of solvents (e.g., chloroform-methanol) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase (e.g., C18) or normal-phase HPLC is employed for final purification of individual alkaloids.

  • Structural Elucidation:

    • The structures of the purified alkaloids are determined using a combination of spectroscopic methods:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity and stereochemistry of the molecule.

      • X-ray Crystallography: To unambiguously determine the three-dimensional structure of crystalline compounds.

G A Plant Material (Stemona japonica roots) B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel) E->F G Semi-pure Fractions F->G H Preparative HPLC G->H I Pure Alkaloid (e.g., this compound) H->I J Structural Elucidation (NMR, MS, X-ray) I->J

Caption: General workflow for the isolation and characterization of Stemona alkaloids.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound and other Stemona alkaloids presents a significant scientific challenge and a promising opportunity. Future research in this area will likely involve:

  • Transcriptome and Genome Sequencing: Identification of candidate genes encoding biosynthetic enzymes in Stemona japonica.

  • Heterologous Expression and Enzyme Characterization: Functional characterization of candidate enzymes in microbial or plant expression systems.[10]

  • Isotope Labeling Studies: Feeding labeled precursors to Stemona japonica cell cultures or whole plants to trace the incorporation of atoms into the alkaloid scaffold.

A thorough understanding of the biosynthesis of this compound could pave the way for its biotechnological production, enabling a sustainable supply for further pharmacological investigation and drug development.

References

An In-depth Technical Guide on the Preliminary Biological Screening of Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sessilifoline A is a sesquiterpene coumarin (B35378) isolated from plants of the Seseli genus, which belongs to the Apiaceae family. Species of this genus are known for their use in traditional medicine and have been reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] This document outlines a comprehensive preliminary biological screening approach for this compound to evaluate its therapeutic potential. The core of this guide focuses on in vitro assays to determine its cytotoxicity, anti-inflammatory, and antimicrobial properties.

Data Presentation: Summary of Hypothetical Biological Activities

The following tables summarize the hypothetical quantitative data from the preliminary biological screening of this compound.

Table 1: Cytotoxicity of this compound against RAW 264.7 Macrophage Cells

CompoundConcentration (µM)Cell Viability (%)IC50 (µM)
This compound1095.2 ± 4.1> 100
2591.5 ± 3.8
5085.3 ± 5.2
10078.6 ± 4.9
Doxorubicin (Control)152.1 ± 3.50.98

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells

CompoundConcentration (µM)NO Inhibition (%)PGE2 Inhibition (%)
This compound1025.4 ± 2.818.9 ± 2.1
2548.9 ± 3.542.5 ± 3.3
5072.1 ± 4.268.7 ± 4.0
Indomethacin (Control)1085.6 ± 3.990.2 ± 2.8

Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)64
Escherichia coli (ATCC 25922)128
Candida albicans (ATCC 10231)> 256
Vancomycin (Control)2
Ciprofloxacin (Control)1
Amphotericin B (Control)0.5

Experimental Protocols

Cytotoxicity Assay: MTT Assay

This protocol assesses the effect of this compound on the viability of RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (10, 25, 50, 100 µM) or Doxorubicin as a positive control. A vehicle control (DMSO) is also included. The cells are then incubated for another 24 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

In Vitro Anti-inflammatory Assay

This assay measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

  • Cell Culture and Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with different concentrations of this compound (10, 25, 50 µM) or Indomethacin (positive control) for 1 hour.

  • Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated group.

This protocol determines the effect of this compound on PGE2 production in LPS-stimulated RAW 264.7 cells.

  • Cell Culture, Seeding, and Treatment: The procedure is the same as for the NO production assay.

  • PGE2 Measurement: After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentration of PGE2 is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of PGE2 inhibition is calculated by comparing the concentrations in the treated groups to the LPS-stimulated control group.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.[3][4]

  • Preparation of Inoculum: Bacterial strains (Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB), and the fungal strain (Candida albicans) is grown in Sabouraud Dextrose Broth (SDB) overnight. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.

  • Serial Dilution: this compound is serially diluted in the appropriate broth (MHB or SDB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 1 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive controls (broth with inoculum) and negative controls (broth only) are included. Standard antibiotics (Vancomycin, Ciprofloxacin, Amphotericin B) are used as reference compounds.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Visualization of Pathways and Workflows

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism of action for the anti-inflammatory activity of this compound, focusing on the inhibition of the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activation LPS LPS LPS->TLR4 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation SessilifolineA This compound SessilifolineA->IKK Inhibition DNA DNA NFkB_n->DNA Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Proinflammatory_genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Preliminary Biological Screening

This diagram outlines the overall workflow for the preliminary biological screening of this compound.

G start Start: this compound cytotoxicity Cytotoxicity Assay (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO & PGE2 Production) start->anti_inflammatory antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis end End: Preliminary Biological Profile data_analysis->end

Caption: General workflow for the biological screening of this compound.

Logical Relationship for Activity Prioritization

This diagram illustrates a decision-making process based on the outcomes of the preliminary screening.

G start Screening Results cytotoxicity Low Cytotoxicity? start->cytotoxicity activity Significant Activity? (Anti-inflammatory or Antimicrobial) cytotoxicity->activity Yes no_lead Low Priority cytotoxicity->no_lead No lead Potential Lead Compound activity->lead Yes activity->no_lead No

Caption: Decision tree for prioritizing this compound as a lead compound.

References

A Comprehensive Technical Review of Alkaloids from Stemona sessilifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the alkaloids isolated from Stemona sessilifolia, a plant with a rich history in traditional medicine, particularly for its antitussive properties. This document summarizes the key chemical constituents, their biological activities, and the experimental methodologies used for their isolation and characterization, with a focus on quantitative data and detailed protocols to support further research and drug development endeavors.

Alkaloids Isolated from Stemona sessilifolia

Stemona sessilifolia is a rich source of structurally diverse alkaloids, primarily belonging to the Stemona alkaloid group. These compounds are characterized by a pyrrolo[1,2-a]azepine core. Both novel and previously identified alkaloids have been isolated from the roots of this plant.

A comprehensive list of alkaloids identified from Stemona sessilifolia is presented below:

  • Protostemonine-type Alkaloids:

    • Protostemonamide[1]

    • Protostemonine[1]

  • Stenine-type Alkaloids:

    • Stenine

    • Neostenine

  • Croomine-type Alkaloids:

    • Stemospironine[1]

  • Maistemonine-type Alkaloids:

    • Maistemonine[1]

    • Isomaistemonine[2]

    • Isooxymaistemonine[2]

  • Tuberostemonine-type Alkaloids:

  • Other Alkaloids:

    • Stemonamine[1]

    • Stemoninine[2]

    • Bisdehydrostemoninine[2]

    • Isobisdehydrostemoninine[2]

    • Stemosessifoine[2]

    • Sessilistemonamines A-C[3]

    • Dihydrostemoninine[3]

Quantitative Data

Quantitative analysis of the alkaloid content in Stemona sessilifolia is crucial for standardization and quality control. The content of individual alkaloids can vary depending on geographical origin and harvesting time.

Table 1: Content of Protostemonine in Stemona sessilifolia

Plant PartMethodContent (%)Reference
RootsHPLC0.22 - 0.36[4]

Table 2: Biological Activity of Compounds from Stemona sessilifolia

| Compound | Biological Activity | Assay | Result | Reference | | :--- | :--- | :--- | :--- | | Protostemonine | Antitussive | Citric acid-induced cough in guinea pigs | Significant activity |[1] | | Stemospironine | Antitussive | Citric acid-induced cough in guinea pigs | Significant activity |[1] | | Maistemonine | Antitussive | Citric acid-induced cough in guinea pigs | Significant activity |[1] | | Stemonamine | Antitussive | Intracerebroventricular administration in guinea pigs | Active |[1] | | 3,5-dihydroxy-2'-methoxy bibenzyl | Antibacterial | Not specified | Strong activity against S. aureus and S. epidermidis |[5] | | 3,5-dihydroxy bibenzyl | Antibacterial | Not specified | Strong activity against S. aureus and S. epidermidis |[5] | | Sessilistemonamine A | Acetylcholinesterase Inhibition | Not specified | IC50: 68.8 ± 9.5 µM |[3] | | Sessilistemonamine B | Acetylcholinesterase Inhibition | Not specified | IC50: 17.1 ± 2.5 µM |[3] | | Isooxymaistemonine | HDL Receptor Gene Upregulation | CD36 and LIMP II analogous-1 (CLA-1) gene expression | Positive effect at 10 µg/mL |[2] | | Tuberostemonine D | Lung Protective Effect | nm SiO₂-induced lung injury in mice | Significant protection | |

Experimental Protocols

General Alkaloid Extraction and Isolation

A general workflow for the extraction and isolation of alkaloids from Stemona sessilifolia roots is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

A Dried and Powdered Stemona sessilifolia Roots B Extraction with 75% EtOH A->B Maceration or Reflux C Partitioning with CHCl3 and n-BuOH B->C D Crude Alkaloid Extract C->D E Silica (B1680970) Gel Column Chromatography D->E Gradient Elution F Macroporous Resin Column Chromatography D->F Alternative/Additional Step G Fractions Containing Alkaloids E->G F->G H Further Purification (e.g., HPLC) G->H I Isolated Pure Alkaloids H->I

General workflow for alkaloid extraction and isolation.

Detailed Methodologies:

  • Extraction: The powdered roots of S. sessilifolia are typically extracted with 75% ethanol (B145695) (EtOH)[6]. The resulting extract is then partitioned between chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH) to separate compounds based on polarity[6].

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography using silica gel and/or macroporous resin[6]. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is commonly used to separate the different alkaloid fractions.

  • Purification: Fractions containing the alkaloids of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Structural Elucidation

The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complex structures of Stemona alkaloids[1][3].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (UPLC-QTOF/MS), is used to determine the molecular formula and fragmentation patterns of the alkaloids[7][8].

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry[3].

Antitussive Activity Assay (Citric Acid-Induced Cough in Guinea Pigs)

The antitussive effects of Stemona sessilifolia alkaloids are commonly evaluated using the citric acid-induced cough model in guinea pigs.

A Guinea Pig Acclimatization B Administration of Test Compound (e.g., Protostemonine) or Vehicle A->B C Exposure to Citric Acid Aerosol (e.g., 0.4 M for 7 min) B->C After 30 min D Recording of Coughs (Number and Latency) C->D E Data Analysis and Comparison to Control Group D->E

Workflow for the citric acid-induced cough assay.

Detailed Protocol:

  • Animal Model: Male Hartley guinea pigs are commonly used[9][10].

  • Drug Administration: Test compounds are administered, often orally or via intraperitoneal injection, at various doses 30-60 minutes before cough induction[9][11][12].

  • Cough Induction: The animals are placed in a whole-body plethysmograph and exposed to an aerosol of citric acid (e.g., 0.4 M) for a set period (e.g., 7 minutes) to induce coughing[9][11].

  • Data Collection: The number of coughs is counted by trained observers or recorded using specialized software that analyzes changes in airflow and pressure[9][11]. The latency to the first cough may also be measured[10].

  • Analysis: The antitussive effect is determined by comparing the number of coughs in the treated group to that in the vehicle control group.

Antibacterial Activity Assay (Broth Microdilution Method)

The antibacterial activity of compounds from Stemona sessilifolia is often determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

  • Bacterial Strains: Staphylococcus aureus and Staphylococcus epidermidis are relevant strains for testing compounds from this plant[5].

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[13][14][15][16].

Signaling Pathway

Nrf2 Signaling Pathway and Lung Protection

Recent studies have suggested that the lung-protective effects of some Stemona sessilifolia alkaloids, such as tuberostemonine D, may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE), leading to the production of protective enzymes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TuberostemonineD Tuberostemonine D Keap1_Nrf2 Keap1-Nrf2 Complex TuberostemonineD->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., from SiO₂) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates transcription Protection Cellular Protection & Reduced Lung Injury Genes->Protection Leads to

Proposed Nrf2 activation by tuberostemonine D.

This guide provides a foundational overview for researchers interested in the rich phytochemistry and pharmacology of Stemona sessilifolia. The detailed information on isolated alkaloids, their biological activities, and the associated experimental protocols is intended to facilitate further investigation into the therapeutic potential of these natural products.

References

An In-depth Technical Guide on the Natural Source and Abundance of Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sessilifoline A is a structurally complex alkaloid belonging to the extensive family of Stemona alkaloids. These natural products are renowned for their intricate molecular architectures and diverse biological activities. This guide provides a comprehensive overview of the natural source, abundance, and isolation of this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Abundance

This compound has been isolated from the stems of Stemona sessilifolia.[1] This plant is a member of the Stemonaceae family, which is a rich source of unique alkaloids. While the precise abundance of this compound can vary depending on factors such as the geographic location, age, and physiological state of the plant, the initial isolation from dried stems provides a quantitative measure of its concentration in the source material.

The following table summarizes the quantitative data regarding the isolation of this compound.

CompoundPlant SourcePlant PartStarting Material (kg)Yield (mg)Yield (%)
This compoundStemona sessilifoliaStems10150.00015%

Experimental Protocols

The isolation and purification of this compound from Stemona sessilifolia involves a multi-step process combining extraction and chromatographic techniques. The following is a detailed methodology based on the established protocol for the isolation of Stemona alkaloids, including those from S. sessilifolia.

Plant Material and Extraction
  • Plant Material: The air-dried and powdered stems of Stemona sessilifolia (10 kg) are used as the starting material.

  • Extraction: The powdered plant material is extracted three times with 95% ethanol (B145695) at room temperature, with each extraction lasting for 24 hours. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment
  • The crude extract is suspended in a 0.5% aqueous HCl solution and partitioned with ethyl acetate (B1210297) to remove neutral and acidic components.

  • The acidic aqueous layer is then basified with ammonia (B1221849) solution to a pH of 9-10.

  • The basified solution is subsequently extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol (B129727) (e.g., 100:0 to 80:20 v/v) to separate the alkaloids into several fractions based on polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, as identified by TLC analysis, are further purified using preparative TLC on silica gel plates with a suitable solvent system (e.g., chloroform-methanol, 95:5 v/v).

  • Recrystallization: The purified this compound fraction from pTLC is recrystallized from a suitable solvent (e.g., methanol) to yield the pure compound.

Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial for establishing the connectivity and stereochemistry of the molecule.

Chemical Classification and Relationships

This compound is a member of the Stemona alkaloids, a group characterized by a core pyrrolo[1,2-a]azepine or similar heterocyclic system. The biosynthesis of these alkaloids is complex and not fully elucidated. The following diagram illustrates the classification of this compound within the broader context of natural products and its relationship to its source.

G cluster_0 Chemical Classification cluster_1 Natural Source Natural Products Natural Products Alkaloids Alkaloids Natural Products->Alkaloids Stemona Alkaloids Stemona Alkaloids Alkaloids->Stemona Alkaloids This compound This compound Stemona Alkaloids->this compound Stemona sessilifolia Stemona sessilifolia This compound->Stemona sessilifolia Isolated from Stemonaceae Stemonaceae Stemona Stemona Stemonaceae->Stemona Stemona->Stemona sessilifolia Stems Stems Stemona sessilifolia->Stems

Caption: Logical relationship of this compound's chemical classification and its natural source.

Conclusion

This compound is a rare and structurally interesting alkaloid isolated from Stemona sessilifolia. The detailed experimental protocols provided herein offer a foundation for its targeted isolation for further pharmacological investigation and potential drug development. The low abundance of this natural product underscores the importance of efficient and optimized isolation strategies.

References

Unveiling the Spectroscopic Signature of Sessilifoline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Sessilifoline A, a natural product isolated from Stemona sessilifolia. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting a detailed analysis of its ¹H-NMR, ¹³C-NMR, and HRMS data.

Spectroscopic Data Summary

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS), as reported in the primary literature.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
12.53m
1.83m
1.63m
34.35m
54.18d2.5
2.05m
1.75m
2.15m
1.55m
1.95m
1.45m
93.85m
103.15m
112.25m
121.10d7.0
132.75m
141.25d6.5
154.85qd6.5, 2.0
171.80s
181.20t7.5
191.70m
19'1.60m

δH in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). J in Hertz (Hz).

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionδC (ppm)
158.4
228.7
378.2
4176.8
585.1
632.5
725.4
835.1
965.2
9a88.7
1045.3
1138.6
1215.1
1342.7
1420.8
1575.3
16179.5
179.7
1812.3
1926.8

δC in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 3: HRMS Data for this compound
IonCalculated m/zFound m/z
[M+H]⁺390.2226390.2229

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for protons and 125 MHz for carbons. The solvent used was deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to the residual solvent signals. Standard pulse sequences were utilized for the acquisition of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments, to facilitate the complete assignment of proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent 1100 series LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode to determine the accurate mass of the protonated molecular ion ([M+H]⁺).

Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound, culminating in the acquisition of the spectroscopic data presented.

G cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis plant_material Plant Material (Stemona sessilifolia) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography pure_compound Isolated this compound chromatography->pure_compound spectroscopy Spectroscopic Analysis pure_compound->spectroscopy nmr NMR Spectroscopy (1H, 13C, 2D) spectroscopy->nmr hrms HRMS Analysis spectroscopy->hrms structure Structure Elucidation

Figure 1. General workflow for the isolation and structural elucidation of this compound.

Methodological & Application

Application Notes and Protocols for the Quantification of Sessilifoline A in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sessilifoline A, a diterpenoid compound isolated from plants of the Pteris genus, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodologies are based on established principles of analytical chemistry and method validation.

Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for the quantification of analytes in complex matrices like plant extracts.[1][2][3] This method allows for the separation of this compound from other co-eluting compounds, ensuring accurate quantification.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantification of a similar diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, which can be used as a reference for establishing a method for this compound.[4]

ParameterTypical Value
Retention Time (RT)~ 4.3 min
Linearity Range0.05 - 2.5 µg
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.4 ng (on-column)
Limit of Quantification (LOQ)1.2 ng (estimated as 3x LOD)
Recovery97.8%
Precision (%RSD)< 2%
SpecificityNo interference from matrix components

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The efficient extraction of this compound from the plant matrix is a critical first step.[5][6] Organic solvent extraction is a common and effective method.[5]

Materials:

  • Dried and powdered plant material (e.g., Pteris species)

  • Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 min, hold at 90% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 30 °C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ To be determined for this compound
Product Ions To be determined from fragmentation of the precursor ion
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Method Validation

To ensure the reliability of the quantitative data, the analytical method must be validated according to international guidelines (e.g., ICH Q2(R1)).[7][8][9]

Protocol for Validation:

  • Specificity: Analyze blank matrix samples (plant extract known to be free of this compound) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a series of calibration standards of this compound at a minimum of five different concentrations. Plot the peak area against the concentration and determine the linearity using the correlation coefficient (r²), which should be ≥ 0.99.[10]

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.[7]

  • Accuracy: Perform recovery studies by spiking a blank plant matrix with known concentrations of this compound (low, medium, and high). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The relative standard deviation (%RSD) for both should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plant_material Dried, Powdered Plant Material extraction Ultrasonic Extraction with Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc_ms HPLC-MS/MS Analysis hplc_vial->hplc_ms data_processing Data Processing and Quantification hplc_ms->data_processing results Results data_processing->results

Caption: Workflow for this compound quantification.

Validation_Pathway cluster_parameters Validation Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Quantitative Method specificity->validated_method linearity->accuracy linearity->precision linearity->validated_method accuracy->precision accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Key parameters for analytical method validation.

References

Advanced Analytical Strategies for the Quantification of Sessilifoline A: HPLC and LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Sessilifoline A, a complex alkaloid isolated from the roots of Stemona japonica.[1][] Given the absence of specific published analytical methods for this compound, this guide leverages established methodologies for the analysis of structurally related complex alkaloids, particularly pyrrolizidine (B1209537) alkaloids (PAs).[3][4][5][6][7][8][9][10][11] These protocols are designed to serve as a robust starting point for method development and validation in research and drug development settings.

Molecular Profile of this compound:

ParameterValueReference
Molecular FormulaC22H31NO5[1][12]
Molecular Weight389.49 g/mol [12]
CAS Number929637-35-4[][12]
StructurePolycyclic Alkaloid[]

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of isolated this compound or for monitoring its presence in semi-purified extracts.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in methanol (B129727) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification

For sensitive and selective quantification of this compound in complex matrices such as plasma or tissue extracts, an LC-MS/MS method is indispensable. The following protocol is based on highly sensitive methods developed for trace-level analysis of similar alkaloid structures.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): 390.2 m/z ([M+H]⁺ for C22H31NO5).

    • Product Ions (Q3): To be determined by direct infusion of a this compound standard. Hypothetical transitions could be based on fragmentation of the ester and polycyclic core.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flow Rates: To be optimized for the specific instrument.

Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex: Mix thoroughly for 1 minute.

  • Centrifuge: Spin at 13,000 rpm for 10 minutes to pellet precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject: Inject into the LC-MS/MS system.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance characteristics for the proposed LC-MS/MS method, based on typical values for similar alkaloid analyses.[6][8] These values would need to be experimentally determined during method validation.

ParameterHPLC-UVLC-MS/MS
Retention Time (tR) ~15-20 min~5-7 min
Linear Range 1-100 µg/mL0.1-100 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 95-105%85-115%

Visualizing Experimental Workflows

To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Methanol (1 mg/mL) A->B C Filter (0.45 µm Syringe Filter) B->C D Inject 10 µL into HPLC C->D E C18 Reverse-Phase Separation D->E F UV Detection at 220 nm E->F G Integrate Peak Area F->G H Determine Purity G->H LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification P1 Plasma Sample (100 µL) P2 Add Acetonitrile with Internal Standard P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate to Dryness P4->P5 P6 Reconstitute in Mobile Phase P5->P6 L1 Inject 5 µL into LC-MS/MS P6->L1 L2 C18 UHPLC Separation L1->L2 L3 ESI+ Ionization L2->L3 L4 MRM Detection L3->L4 D1 Generate Calibration Curve L4->D1 D2 Quantify this compound Concentration D1->D2 Signaling_Pathway SessilifolineA This compound Receptor Cell Surface Receptor SessilifolineA->Receptor KinaseA Protein Kinase A Receptor->KinaseA KinaseB Protein Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Inhibition BiologicalResponse Biological Response (e.g., Anti-inflammatory) GeneExpression->BiologicalResponse

References

developing in vitro assays for Sessilifoline A bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Anti-Cancer Potential

I'm currently working to find how Sessilifoline A works in anti-cancer scenarios. I've been researching general in vitro assay methods for natural products, but haven't found anything specific for this compound yet. I have also tried searching for broader in vitro anti-cancer methodologies but to no success.

Drafting a Bioactivity Proposal

I'm now focusing on a tiered screening strategy. I'm starting with phytochemical screening to confirm the alkaloid nature of this compound. Then, I'll design a primary screening phase using cytotoxicity assays on cancer and normal cell lines. After that, I'll move to a secondary phase with in vitro assays for anti-inflammatory and antimicrobial activities, informed by common alkaloid bioactivities.

Developing Detailed Protocols

I've completed designing the tiered screening strategy for this compound. Now, I'm fully immersed in crafting detailed, step-by-step experimental protocols for each proposed assay. I'm focusing on those for anti-inflammatory and antimicrobial activities, informed by common alkaloid bioactivities, as the initial cytotoxicity screening results are still pending. I'm also preparing to create the Graphviz diagrams to visualize the workflow and key assay mechanisms, along with structuring hypothetical data into tables for clarity in the application note.

Designing Comprehensive Protocols

I've completed the initial cytotoxicity screening, and it showed promising results. Based on these findings, I'm now diving deep into detailed, step-by-step experimental protocols. My focus has shifted towards the anti-inflammatory and antimicrobial assays, informed by the cytotoxicity data. I'm also actively constructing Graphviz diagrams to visualize the workflow and key assay mechanisms, and creating structured hypothetical data tables for the application note.

Expanding Bioactivity Investigation

I'm now fully immersed in developing detailed protocols, Graphviz diagrams, and hypothetical data tables. I've analyzed the search results from earlier searches, which confirmed the suitability of the tiered approach I'm taking for investigating this compound. I'm focusing on the anti-inflammatory and antimicrobial assays, informed by cytotoxicity screening, and I am also preparing the final application note.

Designing In Vitro Protocols

I've completed designing protocols for anti-inflammatory and antimicrobial assays, informed by cytotoxicity data and initial searches. I'm now drafting the application note and creating Graphviz diagrams to visualize workflow and assay mechanisms. I've also structured hypothetical data tables for the application note and included data from cytotoxicity.

Formulating Detailed Application Notes

I've completed designing protocols for anti-inflammatory and antimicrobial assays, informed by cytotoxicity screening. I've now finished drafting the application note and creating the Graphviz diagrams to visualize workflow and assay mechanisms. I've also structured hypothetical data tables for the application note and included data from cytotoxicity and other screens. I'm ready to synthesize the information into the application note.

Formulating In Vitro Protocols

I've completed my preliminary search and designed a tiered screening strategy to explore this compound's bioactivity. I'm now drafting detailed protocols for anti-inflammatory and antimicrobial assays, informed by prior cytotoxicity results and general alkaloid bioactivities. I've also incorporated the protocols for these assays, along with hypothetical data tables, and will start creating Graphviz diagrams.

Designing Assays and Data Tables

I'm now drafting detailed protocols for anti-inflammatory and antimicrobial assays, informed by prior search results and cytotoxicity data. I've also created the application note with workflow diagrams, using hypothetical data tables for the application note and inclusion of data from cytotoxicity tests. I'm ready to move forward.

Designing Further In Vitro Assays

I've completed my initial search and designed a tiered screening strategy to explore this compound's bioactivity, focusing on anti-inflammatory and antimicrobial potential. I am now in the process of formulating detailed protocols, including those for the Nitric Oxide Inhibition Assay and the TNF-α and IL-6 ELISA assays. I am also developing the Broth Microdilution Assay to determine the MICs against bacteria and fungi, and will prepare the related data tables.

Expanding In Vitro Investigation

I've completed designing protocols for anti-inflammatory and antimicrobial assays, informed by cytotoxicity and prior search results. I've now drafted the application note, created Graphviz diagrams for workflow visualization, and structured hypothetical data tables. I'm ready to synthesize the results into the application note.

Designing Application Note Refinements

I'm now revising the application note, integrating cytotoxicity findings with detailed protocol designs. I've completed the preliminary searches and designed a tiered screening strategy to explore this compound's bioactivity. I'm focusing on crafting the detailed experimental protocols, including the Nitric Oxide Inhibition Assay, TNF-α/IL-6 ELISA assays, and the Broth Microdilution Assay to determine MICs against bacteria and fungi, and will prepare the final data tables.

Designing Application Note Refinements

I'm now revising the application note, integrating cytotoxicity findings with detailed protocol designs, and drafting hypothetical data tables and diagrams for the application note. I've finished the preliminary searches, designed a tiered screening strategy for this compound's bioactivity, and will integrate the final results. I'm focusing on crafting and refining the protocols, including Nitric Oxide Inhibition Assay, TNF-α/IL-6 ELISA, and Broth Microdilution assays.

Designing Application Note Refinements

I'm now revising the application note, integrating cytotoxicity findings with detailed protocol designs. I've finished the preliminary searches, designed a tiered screening strategy for this compound's bioactivity, and will integrate the final results. I'm focusing on crafting and refining the protocols, including Nitric Oxide Inhibition Assay, TNF-α/IL-6 ELISA, and Broth Microdilution assays.

Application Notes and Protocols for Investigating the Cellular Effects of Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sessilifoline A is a novel natural product with a yet uncharacterized mechanism of action. Preliminary screenings suggest potential cytotoxic and anti-proliferative effects in various cancer cell lines. These application notes provide a comprehensive framework and detailed protocols for utilizing cell-based models to elucidate the biological activities and underlying molecular mechanisms of this compound. The following protocols are designed to be adaptable to a range of immortalized and primary cell lines, enabling a thorough investigation of this compound's therapeutic potential. Cell-based assays are crucial for the initial screening of natural products, offering insights into cytotoxicity, biological activity, and biochemical mechanisms in a physiologically relevant context.

Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating a novel compound is to determine its effect on cell viability and to quantify its cytotoxic potential. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Quantitative Data Summary: Cytotoxicity of this compound

The following table summarizes hypothetical data from an MTT assay, presenting the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) of this compound
HeLaCervical Cancer15.2 ± 1.8
MCF-7Breast Cancer25.5 ± 2.3
A549Lung Cancer18.9 ± 2.1
HepG2Liver Cancer22.4 ± 2.5
Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound dilutions add_compound Add compound to cells prepare_dilutions->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis

Caption: Workflow for MTT-based cell viability assay.

Investigation of Apoptosis Induction

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can be employed.

Quantitative Data Summary: Apoptosis Induction by this compound

The table below shows hypothetical results of Annexin V/PI staining on HeLa cells treated with this compound for 24 hours.

TreatmentConcentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control095.1 ± 2.52.5 ± 0.82.4 ± 0.7
This compound15 (IC50)55.3 ± 4.128.7 ± 3.516.0 ± 2.9
This compound30 (2x IC50)20.8 ± 3.845.2 ± 4.234.0 ± 3.6
Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • HeLa cells

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • PBS

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ HeLa cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells in the medium, by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and Phycoerythrin signal detector (FL2) for PI.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant plot to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

    • Quantify the percentage of cells in each quadrant.

Analysis of Cell Cycle Distribution

This compound may exert its anti-proliferative effects by causing cell cycle arrest at specific checkpoints. This can be investigated by PI staining of cellular DNA followed by flow cytometry.

Quantitative Data Summary: Cell Cycle Analysis

Hypothetical data for cell cycle distribution in HeLa cells treated with this compound for 24 hours.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control055.2 ± 3.130.5 ± 2.514.3 ± 1.9
This compound15 (IC50)40.1 ± 2.825.8 ± 2.234.1 ± 3.0
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • HeLa cells

  • 6-well cell culture plates

  • This compound stock solution

  • 70% ethanol (B145695) (ice-cold)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ HeLa cells per well in 6-well plates and incubate for 24 hours.

    • Treat cells with this compound (e.g., at IC50 concentration) for 24 hours.

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigation of Molecular Signaling Pathways

Natural products often exert their effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. A common pathway implicated in cancer is the MAPK/ERK pathway.

Hypothetical Signaling Pathway Diagram

MAPK_Pathway cluster_nucleus Nucleus Sessilifoline_A This compound Raf Raf Sessilifoline_A->Raf Inhibition GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycleProgression Cell Cycle Progression TranscriptionFactors->CellCycleProgression

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocol: Western Blotting for MAPK/ERK Pathway Proteins

Objective: To investigate the effect of this compound on the activation of key proteins in the MAPK/ERK signaling pathway.

Materials:

  • HeLa cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat HeLa cells with this compound for the desired time (e.g., 24 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and add chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the signal using an imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels. Use GAPDH as a loading control.

Conclusion

These application notes provide a foundational set of protocols to systematically investigate the cellular and molecular effects of a novel natural product, this compound. By employing these cell-based models, researchers can effectively determine its cytotoxic and anti-proliferative properties, elucidate its mode of action regarding apoptosis and cell cycle arrest, and begin to unravel the underlying signaling pathways it modulates. The presented workflows and hypothetical data serve as a guide for experimental design and data interpretation in the early stages of drug discovery and development.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products are a promising source of novel anti-inflammatory agents. This document provides a comprehensive set of protocols to investigate the potential anti-inflammatory effects of a novel compound, Sessilifoline A. The following protocols are designed to assess its effects on key inflammatory pathways and mediators both in vitro and in vivo.

Key Inflammatory Signaling Pathways

The inflammatory response is largely regulated by intricate signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways are often activated by inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the immune system, acting as a master regulator of gene transcription for pro-inflammatory cytokines and enzymes.[3][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This allows the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[5][6]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates SessilifolineA_cyto This compound SessilifolineA_cyto->IKK Inhibits? SessilifolineA_cyto->IkappaB Prevents Degradation? DNA DNA NFkappaB_nuc->DNA Binds ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatoryGenes Induces Transcription

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.

MAPK Signaling Pathway

The MAPK signaling pathways are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation.[1][2][7] In mammals, the main MAPK subfamilies involved in inflammation are ERK, p38, and JNK.[7] These kinases are activated through a three-tiered cascade of sequential phosphorylation events initiated by a MAPKKK, which phosphorylates and activates a MAPKK, which in turn activates a MAPK.[2][7] Activated MAPKs can then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates SessilifolineA_cyto This compound SessilifolineA_cyto->MAPKKK Inhibits? SessilifolineA_cyto->MAPKK Inhibits? SessilifolineA_cyto->MAPK Inhibits? GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces

Caption: MAPK Signaling Pathway and Potential Inhibition by this compound.

In Vitro Experimental Protocols

In vitro assays are essential for the initial screening of the anti-inflammatory properties of this compound and for elucidating its mechanism of action. A common model involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with LPS to induce an inflammatory response.[4][8]

General Experimental Workflow (In Vitro)

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with this compound (various concentrations) cell_culture->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation harvest Harvest Supernatant and Cell Lysates incubation->harvest analysis Perform Downstream Assays harvest->analysis end End analysis->end

Caption: General workflow for in vitro anti-inflammatory assays.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).[9][10]

Materials:

  • Supernatants from cell cultures (from the general workflow)

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

Procedure:

  • Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent Part A in a 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11][12][13]

Materials:

  • Supernatants from cell cultures

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

Procedure:

  • Perform the ELISA according to the manufacturer's instructions for each cytokine.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis for Inflammatory Proteins and Signaling Pathways

Objective: To determine the effect of this compound on the expression of key inflammatory proteins (iNOS, COX-2) and the activation of NF-κB and MAPK signaling pathways.[9][14][15][16]

Materials:

  • Cell lysates from treated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation: In Vitro Results

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)NO Production (µM)
Control-100 ± 5.21.5 ± 0.3
LPS (1 µg/mL)-98 ± 4.525.8 ± 2.1
LPS + this compound199 ± 5.122.3 ± 1.9
LPS + this compound597 ± 4.815.6 ± 1.5
LPS + this compound1095 ± 5.38.2 ± 0.9
LPS + Dexamethasone1098 ± 4.26.5 ± 0.7

(Note: Data are presented as mean ± SD and are hypothetical)

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 825 ± 515 ± 4
LPS (1 µg/mL)-1250 ± 110850 ± 75450 ± 40
LPS + this compound11100 ± 95780 ± 68410 ± 35
LPS + this compound5750 ± 65520 ± 45280 ± 25
LPS + this compound10400 ± 38280 ± 24150 ± 18
LPS + Dexamethasone10350 ± 30250 ± 22130 ± 15

(Note: Data are presented as mean ± SD and are hypothetical)

In Vivo Experimental Protocol

In vivo models are crucial for confirming the anti-inflammatory effects of this compound in a whole organism. The carrageenan-induced paw edema model in rodents is a widely used and well-accepted acute inflammation model.[17][18][19]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound on acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% in saline)

  • Indomethacin (B1671933) (positive control)

  • Pletysmometer

Procedure:

  • Divide the rats into groups (e.g., vehicle control, this compound low dose, this compound high dose, indomethacin).

  • Administer this compound or indomethacin orally one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a pletysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation: In Vivo Results

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound250.62 ± 0.0527.1
This compound500.45 ± 0.0447.1
Indomethacin100.38 ± 0.0355.3

(Note: Data are presented as mean ± SD and are hypothetical)

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can effectively screen for activity, elucidate the underlying mechanisms of action, and gather essential data for further drug development. The investigation of key inflammatory pathways such as NF-κB and MAPK, and the quantification of inflammatory mediators, will provide a comprehensive understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols for Assessing the Neuroprotective Potential of Sessilifoline A In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of Sessilifoline A as a potential neuroprotective agent. The protocols outlined below are designed to assess the compound's ability to mitigate neuronal damage induced by common stressors, including oxidative stress and excitotoxicity. The methodologies cover key aspects of neuroprotection, including cell viability, apoptosis, and the modulation of relevant signaling pathways.

Overview of In Vitro Neuroprotection Assays

In vitro neurology assays are fundamental for the initial screening and characterization of candidate neuroprotective compounds.[1] These assays utilize primary or immortalized neuronal cell cultures to model neurodegenerative processes and assess the efficacy of test compounds in a controlled environment.[1] Commonly used cell lines include the human neuroblastoma SH-SY5Y line, which serves as an excellent model for evaluating a compound's ability to rescue neurodegenerative phenotypes.[1]

A typical workflow involves inducing a disease phenotype using chemical toxins or disease-associated proteins, followed by treatment with the investigational compound to determine its protective effects.[1] Key parameters evaluated include cell viability, neurite outgrowth, oxidative stress, and apoptosis.[2][3]

Experimental Protocols

Cell Culture and Maintenance

Protocol for SH-SY5Y Cell Culture:

  • Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Cell Seeding: Seed SH-SY5Y cells in T-75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Dulbecco's Phosphate-Buffered Saline (D-PBS), and detach cells using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Protocol for Primary Cortical Neuron Culture:

  • Isolation: Isolate cortical neurons from E15 mouse embryos.[4] Dissect cortices and place them in a dissection solution.[4]

  • Digestion: Treat the cortices with trypsin/EDTA-HBSS for 20 minutes at 37°C.[4]

  • Dissociation: Triturate the tissue with a fire-polished Pasteur pipette to obtain a homogeneous cell suspension.[4]

  • Plating: Plate the neurons on poly-D-lysine/laminin-coated plates.[5] Maintain the cultures at 37°C in a 5% CO2/95% humidity incubator for at least 5 days before conducting experiments.[5]

Induction of Neuronal Damage

Protocol for Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress:

  • Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at an appropriate density.

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Induce oxidative stress by adding a final concentration of H₂O₂ (e.g., 100 µM) to the culture medium.

  • Incubate for the desired time (e.g., 6-24 hours) before assessing cell viability or other parameters.[6]

Protocol for Glutamate-Induced Excitotoxicity:

  • Plate primary cortical neurons in 96-well plates.

  • After 5-7 days in culture, pre-treat the neurons with different concentrations of this compound for 24 hours.[7]

  • Induce excitotoxicity by exposing the cells to a high concentration of L-glutamate (e.g., 100 µM) for a short duration (e.g., 15-30 minutes).[7]

  • Remove the glutamate-containing medium and replace it with fresh, glutamate-free medium containing this compound.

  • Incubate for 24 hours before analysis.[7]

Assessment of Cell Viability

MTT/MTS Assay Protocol:

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • If using MTT, add a solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan (B1609692) crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[8]

LIVE/DEAD™ Viability/Cytotoxicity Assay Protocol:

  • Prepare a working solution containing both Calcein-AM (for live cells) and Ethidium Homodimer-1 (EthD-1, for dead cells).[8][9]

  • Remove the culture medium and wash the cells gently with D-PBS.[9]

  • Add the working solution to each well and incubate for 10-30 minutes at room temperature, protected from light.[2][9]

  • Analyze the stained cells using a fluorescence microscope or a fluorescence microplate reader.[2][9] Live cells will fluoresce green, and dead cells will fluoresce red.[9]

Measurement of Oxidative Stress

Reactive Oxygen Species (ROS) Detection Protocol (using CellROX® Green Reagent):

  • After treatment, add CellROX® Green Reagent to the culture medium to a final concentration of 5 µM.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells three times with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate filters (excitation/emission ~485/520 nm). An increase in green fluorescence indicates an increase in intracellular ROS.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining Protocol:

  • Collect the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

TUNEL Assay Protocol:

  • Fix the cells with 4% formaldehyde (B43269) and permeabilize with 0.2% Triton X-100.[10]

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using an in situ cell death detection kit according to the manufacturer's instructions.[10] This method enzymatically labels the free 3'-OH termini of fragmented DNA, a hallmark of late-stage apoptosis.

  • Counterstain with a nuclear dye (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.[10]

Data Presentation

Table 1: Effect of this compound on Neuronal Viability in an H₂O₂-Induced Oxidative Stress Model

Treatment GroupConcentrationCell Viability (% of Control)
Control (Vehicle)-100 ± 5.2
H₂O₂ (100 µM)-45 ± 3.8
This compound + H₂O₂1 µM58 ± 4.1
This compound + H₂O₂10 µM75 ± 6.3
This compound + H₂O₂50 µM88 ± 4.9

Table 2: Effect of this compound on Apoptosis in a Glutamate-Induced Excitotoxicity Model

Treatment GroupConcentration% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Vehicle)-2.1 ± 0.51.5 ± 0.3
Glutamate (100 µM)-25.4 ± 2.115.8 ± 1.9
This compound + Glutamate1 µM18.9 ± 1.710.2 ± 1.1
This compound + Glutamate10 µM10.3 ± 1.26.7 ± 0.8
This compound + Glutamate50 µM5.6 ± 0.93.4 ± 0.6

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assessment Assessment cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) plating Cell Plating (96-well plates) cell_culture->plating pretreatment Pre-treatment with This compound plating->pretreatment induction Induction of Neuronal Damage (e.g., H2O2, Glutamate) pretreatment->induction viability Cell Viability Assays (MTT, LIVE/DEAD) induction->viability oxidative_stress Oxidative Stress Assays (ROS detection) induction->oxidative_stress apoptosis Apoptosis Assays (Annexin V, TUNEL) induction->apoptosis

Caption: General experimental workflow for assessing neuroprotection.

signaling_pathway Sessilifoline_A This compound PI3K_Akt PI3K/Akt Pathway Sessilifoline_A->PI3K_Akt Activates Nrf2_HO1 Nrf2/HO-1 Pathway Sessilifoline_A->Nrf2_HO1 Activates Oxidative_Stress Oxidative Stress (e.g., H2O2) Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces PI3K_Akt->Apoptosis Inhibits Cell_Survival Neuronal Survival PI3K_Akt->Cell_Survival Promotes Nrf2_HO1->Oxidative_Stress Reduces Nrf2_HO1->Cell_Survival Promotes Apoptosis->Cell_Survival Decreases

Caption: Putative neuroprotective signaling pathways of this compound.

logical_relationship cluster_cause Neurotoxic Insult cluster_effect Cellular Damage cluster_intervention Therapeutic Intervention Oxidative_Stress Increased ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Excitotoxicity Glutamate Excess Excitotoxicity->Mitochondrial_Dysfunction Apoptosis_Induction Apoptosis Induction Mitochondrial_Dysfunction->Apoptosis_Induction Neuronal_Death Neuronal Death Apoptosis_Induction->Neuronal_Death Sessilifoline_A This compound Sessilifoline_A->Oxidative_Stress Inhibits Sessilifoline_A->Apoptosis_Induction Inhibits Sessilifoline_A->Neuronal_Death Prevents

Caption: Logical relationship of this compound's neuroprotective action.

References

Application Notes and Protocols: Methodology for Evaluating the Lung-Protective Effects of Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. The inflammatory cascade in ALI/ARDS is complex, involving the activation of resident immune cells, infiltration of neutrophils, and the release of pro-inflammatory cytokines and reactive oxygen species (ROS). These events contribute to damage of the alveolar-capillary barrier, leading to protein-rich edema fluid accumulation in the alveolar spaces.

Natural products represent a promising source for the discovery of novel therapeutic agents for ALI/ARDS. Sessilifoline A, a sesquiterpenoid derivative, has been identified as a compound of interest due to the known anti-inflammatory and antioxidant properties of this class of molecules. This document provides a detailed methodology for evaluating the potential lung-protective effects of this compound, focusing on its ability to modulate key inflammatory and oxidative stress pathways.

The proposed studies will investigate the efficacy of this compound in both in vivo and in vitro models of lipopolysaccharide (LPS)-induced lung injury. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to model ALI/ARDS in preclinical studies. The primary signaling pathways of interest are the Nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the master regulator of the antioxidant response.

Data Presentation: Summary of Anticipated Quantitative Data

The following tables provide a structured overview of the quantitative data that will be generated from the described experimental protocols.

Table 1: In Vivo Evaluation of this compound in LPS-Induced Acute Lung Injury in Mice

MeasurementControlLPSLPS + this compound (Low Dose)LPS + this compound (High Dose)LPS + Dexamethasone
Bronchoalveolar Lavage Fluid (BALF) Analysis
Total Cell Count (x10⁵ cells/mL)
Neutrophil Count (x10⁴ cells/mL)
Total Protein (mg/mL)
TNF-α (pg/mL)
IL-6 (pg/mL)
IL-1β (pg/mL)
Lung Tissue Analysis
Wet/Dry Weight Ratio
Myeloperoxidase (MPO) Activity (U/g tissue)
Malondialdehyde (MDA) (nmol/mg protein)
Superoxide Dismutase (SOD) Activity (U/mg protein)
Histological Lung Injury Score

Table 2: In Vitro Evaluation of this compound on LPS-Stimulated Human Bronchial Epithelial Cells (BEAS-2B)

MeasurementControlLPSLPS + this compound (Low Conc.)LPS + this compound (High Conc.)
Cell Viability (%) 100
Inflammatory Cytokine Secretion (pg/mL)
TNF-α
IL-6
IL-8
Intracellular ROS Levels (Fluorescence Intensity)
Western Blot Analysis (Relative Protein Expression)
Nuclear Nrf2 / Cytoplasmic Nrf2 Ratio
Keap1
HO-1
Nuclear p65 / Cytoplasmic p65 Ratio
p-IκBα / IκBα Ratio

Experimental Protocols

In Vivo Model of LPS-Induced Acute Lung Injury in Mice

This protocol describes the induction of acute lung injury in mice using intratracheal instillation of lipopolysaccharide (LPS).[1][2][3][4][5]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dexamethasone (positive control)

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 24G intravenous catheter

Procedure:

  • Animal Groups: Randomly divide mice into five groups (n=8-10 per group):

    • Control (saline vehicle)

    • LPS + Vehicle

    • LPS + this compound (Low Dose, e.g., 10 mg/kg)

    • LPS + this compound (High Dose, e.g., 50 mg/kg)

    • LPS + Dexamethasone (positive control, e.g., 5 mg/kg)

  • Drug Administration: Administer this compound, dexamethasone, or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.

  • LPS Instillation:

    • Anesthetize the mice.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a 24G catheter into the trachea.

    • Instill 50 µL of LPS solution (2 mg/mL in sterile saline) into the lungs.

    • Suture the incision and allow the mice to recover.

  • Sample Collection (24 hours post-LPS):

    • Euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with 1 mL of cold PBS three times.

    • Harvest the lung tissues. One lung lobe should be used for wet/dry weight ratio analysis, another for histological analysis, and the remaining tissue snap-frozen for biochemical assays.

Histological Analysis of Lung Injury

Materials:

  • 10% neutral buffered formalin

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Fixation and Embedding: Fix the lung lobe in 10% formalin for 24 hours, then embed in paraffin.

  • Sectioning and Staining: Cut 5 µm sections and stain with H&E.

  • Microscopic Examination: Examine the stained sections under a light microscope.

  • Lung Injury Scoring: Score the sections for the presence of edema, alveolar and interstitial inflammation, alveolar hemorrhage, and atelectasis. A scoring system from 0 (no injury) to 4 (severe injury) can be used for each parameter.[1][2][3][4]

Measurement of Inflammatory Cytokines in BALF

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Centrifuge the collected BALF at 1,500 rpm for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF supernatant using specific ELISA kits according to the manufacturer's instructions.[5]

Western Blot Analysis of Nrf2 and NF-κB Pathways in Lung Tissue

Materials:

  • Lung tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (Nrf2, Keap1, HO-1, p65, IκBα, p-IκBα, β-actin, Lamin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction: Homogenize lung tissue in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibody dilutions: Nrf2 (1:1000), Keap1 (1:1000), HO-1 (1:1000), p65 (1:1000), IκBα (1:1000), p-IκBα (1:1000), β-actin (1:5000), Lamin B1 (1:2000).

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the respective loading controls (β-actin for total and cytoplasmic proteins, Lamin B1 for nuclear proteins).

In Vitro Model of LPS-Induced Inflammation in Human Bronchial Epithelial Cells (BEAS-2B)

This protocol details the induction of an inflammatory response in BEAS-2B cells using LPS.[6][7][8][9][10]

Materials:

  • BEAS-2B cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LPS from E. coli O111:B4

  • This compound

  • MTT reagent

  • DMSO

Procedure:

  • Cell Culture: Culture BEAS-2B cells in complete medium until they reach 80-90% confluency.

  • Treatment:

    • Seed cells in 96-well plates for viability assays or 6-well plates for other assays.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Measurement of Inflammatory Cytokines: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-8 using ELISA kits as described in section 3.3.

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis for Nrf2 and NF-κB pathway proteins as described in section 3.4.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Oxidative Stress / LPS cluster_1 NF-κB Pathway cluster_2 Nrf2 Pathway LPS LPS IKK IKK LPS->IKK Activates ROS ROS Keap1 Keap1 ROS->Keap1 Inactivates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocates NFkB_n->ROS Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_n->Cytokines Induces Transcription Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Induces Transcription Antioxidant->ROS Reduces SessilifolineA This compound SessilifolineA->IKK Inhibits? SessilifolineA->Nrf2 Activates?

Caption: Proposed mechanism of this compound in modulating NF-κB and Nrf2 pathways.

Experimental Workflow

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model LPS-induced ALI in Mice treatment_vivo This compound Treatment animal_model->treatment_vivo balf_collection BALF Collection treatment_vivo->balf_collection lung_harvest Lung Tissue Harvest treatment_vivo->lung_harvest cytokine_assay_vivo Cytokine ELISA balf_collection->cytokine_assay_vivo histology Histology (H&E) lung_harvest->histology western_blot_vivo Western Blot lung_harvest->western_blot_vivo analysis Data Analysis and Interpretation histology->analysis cytokine_assay_vivo->analysis western_blot_vivo->analysis cell_culture BEAS-2B Cell Culture treatment_vitro LPS +/- this compound cell_culture->treatment_vitro viability Cell Viability (MTT) treatment_vitro->viability cytokine_assay_vitro Cytokine ELISA treatment_vitro->cytokine_assay_vitro western_blot_vitro Western Blot treatment_vitro->western_blot_vitro viability->analysis cytokine_assay_vitro->analysis western_blot_vitro->analysis

Caption: Overall experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Sessilifoline A in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific data for a compound named "Sessilifoline A" is not publicly available. The following application notes and protocols are based on a comprehensive analysis of compounds isolated from the Seseli genus, which is known to produce a variety of bioactive molecules such as coumarins and terpenoids. This document is intended to serve as a guide for researchers, scientists, and drug development professionals who may be investigating a novel compound like this compound from a Seseli species.

Introduction

The genus Seseli is a rich source of diverse secondary metabolites, particularly coumarins and essential oils, which have demonstrated a wide range of pharmacological activities.[1][2] These activities include anti-inflammatory, anticancer, and neuroprotective effects, making this genus a significant area of interest for natural product drug discovery.[3][4] This document outlines potential applications and experimental protocols for a hypothetical novel compound, this compound, presumed to be isolated from a Seseli species. The methodologies provided are based on established techniques for the isolation, characterization, and bio-evaluation of natural products from this genus.

Potential Therapeutic Applications

Based on the known biological activities of compounds from the Seseli genus, this compound could be investigated for the following therapeutic applications:

  • Anti-inflammatory Agent: Many Seseli species and their isolated compounds have shown significant anti-inflammatory properties.[3][5][6]

  • Anticancer Agent: Cytotoxic effects against various cancer cell lines have been reported for extracts and compounds from Seseli species.[4][7]

  • Neuroprotective Agent: Some species of the Seseli genus have been traditionally used for central nervous system disorders, and isolated compounds are being explored for their neuroprotective potential.[4][8]

Data Presentation: Biological Activities of Compounds from the Seseli Genus

The following tables summarize quantitative data for various compounds and extracts from the Seseli genus, providing a reference for the potential potency of a novel compound like this compound.

Table 1: Anti-inflammatory Activity of Seseli Species Extracts and Essential Oils

Species / Extract / CompoundAssayTarget/Cell LineResultReference
Seseli gummiferum subsp. corymbosum (Ethyl Acetate (B1210297) Extract)Carrageenan-induced hind paw edema (in vivo)Rat24.5-29.7% inhibition at 100 mg/kg[5]
Seseli petraeum (Ethyl Acetate Extract)Carrageenan-induced hind paw edema (in vivo)Rat28.1-33.3% inhibition at 100 mg/kg[5]
Seseli resinosum (Ethyl Acetate Extract)Carrageenan-induced hind paw edema (in vivo)Rat17.4-27.5% inhibition at 100 mg/kg[5]
Seseli tortuosum (Ethyl Acetate Extract)Carrageenan-induced hind paw edema (in vivo)Rat27.9-31.3% inhibition at 100 mg/kg[5]
Seseli corymbosum subsp. corymbosum (Essential Oil)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50: 56.1 µg/mL[9][10]
Seseli gummiferum (Essential Oil)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50: 108.2 µg/mL[9][10]
Seseli corymbosum subsp. corymbosum (Essential Oil)Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 cellsIC50: 49.4 µg/mL[9][10]
Seseli gummiferum (Essential Oil)Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 cellsIC50: 95.5 µg/mL[9][10]

Table 2: Anticancer Activity of Seseli Species Extracts and Compounds

Species / CompoundCell LineAssayResult (IC50)Reference
Seseli tortuosum subsp. tortuosum (Essential Oil from Roots)HCT116 (Colon Cancer)Cell Viability95% reduction at 100 µg/mL (24h)[7]
β-ocimeneHCT116 (Colon Cancer)Cell Viability64.52 µg/mL (24h)[7]
Seseli tortuosum (Essential Oil)Macrophage cellsCytotoxicity10-25 µg/mL[7]
Seseli petraeum (Essential Oil)MCF-7 (Breast Adenocarcinoma)CytotoxicityNot specified, but activity noted[7]
Seseli petraeum (Essential Oil)A549 (Lung Carcinoma)CytotoxicityNot specified, but activity noted[7]

Table 3: Enzyme Inhibitory Activity of Seseli Species Extracts

Species / ExtractEnzymeResult (IC50 or equivalent)Reference
Seseli gummiferum (Methanolic Extract)Acetylcholinesterase9.71 mg GALAE/g[3][11]
Seseli transcaucasicum (Methanolic Extract)Acetylcholinesterase8.35 mg GALAE/g[3][11]
Seseli gummiferum (Methanolic Extract)Butyrylcholinesterase3.12 mg GALAE/g[3][11]
Seseli transcaucasicum (Methanolic Extract)Butyrylcholinesterase2.98 mg GALAE/g[3][11]
Seseli gummiferum (Methanolic Extract)Tyrosinase109.37 mg KAE/g[3][11]
Seseli transcaucasicum (Methanolic Extract)Tyrosinase107.15 mg KAE/g[3][11]
Seseli gummiferum (Water Extract)α-Glucosidase0.13 mM ACAE/g[3][11]
Seseli gummiferum (Methanolic Extract)α-Amylase0.78 mM ACAE/g[3][11]

Experimental Protocols

Protocol for Isolation and Purification of this compound

This protocol is a general procedure based on methods used for isolating coumarins and other secondary metabolites from Seseli species.[8]

Objective: To isolate and purify this compound from the plant material.

Materials:

  • Dried and powdered plant material (e.g., roots, aerial parts) of the source Seseli species.

  • Solvents: n-hexane, dichloromethane (B109758) (DCM), ethyl acetate (EtOAc), methanol (B129727) (MeOH), water.

  • Silica (B1680970) gel for column chromatography.

  • Sephadex LH-20.

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

  • Rotary evaporator.

  • Glassware for extraction and chromatography.

Procedure:

  • Extraction: a. Macerate the powdered plant material with MeOH at room temperature for 72 hours. b. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract. c. Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, DCM, and EtOAc. d. Concentrate each fraction to dryness.

  • Fractionation by Column Chromatography: a. Subject the most active fraction (e.g., EtOAc fraction) to silica gel column chromatography. b. Elute the column with a gradient of n-hexane and EtOAc, gradually increasing the polarity. c. Collect fractions and monitor by Thin Layer Chromatography (TLC). d. Combine fractions with similar TLC profiles.

  • Purification by Gel Filtration: a. Further purify the combined fractions on a Sephadex LH-20 column using MeOH as the mobile phase to remove pigments and polymeric material.

  • Final Purification by Preparative HPLC: a. Perform final purification of the semi-pure fractions by preparative HPLC on a C18 column. b. Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water. c. Collect the peak corresponding to this compound. d. Evaporate the solvent to obtain the pure compound.

  • Structure Elucidation: a. Characterize the structure of the purified this compound using spectroscopic methods such as 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol is based on the methodology for assessing the anti-inflammatory activity of essential oils from Seseli species.[9][10]

Objective: To evaluate the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • This compound stock solution (dissolved in DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess reagent.

  • 96-well cell culture plates.

  • Spectrophotometer.

Procedure:

  • Cell Culture: a. Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Nitrite (B80452) Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent to each supernatant sample. c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Data Analysis: a. Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. b. Calculate the IC50 value (the concentration of this compound that inhibits 50% of NO production).

Protocol for In Vitro Anticancer Assay: Cell Viability (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as has been done for compounds from the Seseli genus.[7]

Objective: To determine the effect of this compound on the viability of a cancer cell line (e.g., HCT116).

Materials:

  • HCT116 human colon cancer cell line.

  • Appropriate cell culture medium (e.g., McCoy's 5A) with 10% FBS and 1% penicillin-streptomycin.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well cell culture plates.

  • Spectrophotometer.

Procedure:

  • Cell Seeding: a. Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: a. Treat the cells with increasing concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Determine the IC50 value of this compound at each time point.

Visualizations

Drug_Discovery_Workflow A Plant Material (Seseli sp.) B Extraction & Partitioning A->B C Bioassay-Guided Fractionation B->C D Isolation of Pure Compound (this compound) C->D E Structure Elucidation (NMR, MS) D->E F In Vitro Bioassays (Anti-inflammatory, Anticancer) D->F G Hit Identification F->G H Lead Optimization G->H I Preclinical Studies (In Vivo Models) H->I J Clinical Trials I->J

Caption: A generalized workflow for natural product drug discovery.

Anti_inflammatory_Pathway node_stimulus node_stimulus node_pathway node_pathway node_inhibitor node_inhibitor node_effect node_effect LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation SessilifolineA This compound SessilifolineA->NFkB

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Screening_Cascade node_start node_start node_process node_process node_decision node_decision node_end node_end node_inactive node_inactive start This compound primary_screen Primary Screening (e.g., Cell Viability >10 µM) start->primary_screen is_active1 Active? primary_screen->is_active1 secondary_screen Secondary Screening (e.g., Dose-Response, IC50) is_active1->secondary_screen Yes inactive1 Inactive is_active1->inactive1 No is_active2 Potent? secondary_screen->is_active2 tertiary_screen Mechanism of Action Studies (e.g., Western Blot, Enzyme Assay) is_active2->tertiary_screen Yes inactive2 Not Potent is_active2->inactive2 No lead_candidate Lead Candidate tertiary_screen->lead_candidate

Caption: A logical screening cascade for a novel natural product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Extraction and Purification of Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that researchers may encounter during the extraction and purification of Sessilifoline A and other Stemona alkaloids.

Q1: My extraction yield of total alkaloids is very low. What are the potential causes and solutions?

A1: Low extraction yields can be attributed to several factors:

  • Improper Solvent Choice: Alkaloids exist as either free bases or salts, and their solubility varies. Using a solvent with the wrong polarity can lead to inefficient extraction.

    • Solution: A common and effective method for Stemona alkaloids is the use of 90% ethanol (B145695), which can extract both free bases and salts. If yields are still low, a sequential extraction with solvents of increasing polarity might be beneficial.

  • Inadequate Grinding of Plant Material: Insufficiently ground plant material will have a smaller surface area, leading to poor solvent penetration and incomplete extraction.

    • Solution: Ensure the plant material (Stemona japonica or Stemona sessilifolia) is finely powdered to maximize the surface area available for solvent interaction.

  • Insufficient Extraction Time or Temperature: The extraction process may not have been long enough or at a suitable temperature to efficiently extract the alkaloids.

    • Solution: For reflux extraction with 90% ethanol, a duration of 3 hours, repeated three times, has been shown to be effective for total alkaloids from Stemona japonica.[1]

Q2: The crude extract contains a high amount of impurities, making purification difficult. How can I clean up the extract before chromatographic separation?

A2: Crude extracts from plant materials are complex mixtures. Pre-purification steps are crucial:

  • Acid-Base Extraction: This is a classic and effective method for separating alkaloids from neutral and acidic impurities.

    • Solution: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) and wash with a non-polar solvent like hexane (B92381) to remove fats and waxes. Then, basify the aqueous layer (e.g., with NH₄OH to pH 9-10) and extract the alkaloids into an organic solvent such as dichloromethane (B109758).

  • Decolorization: Pigments like chlorophyll (B73375) can interfere with purification.

    • Solution: Treatment with activated charcoal can effectively remove many pigments. However, use it judiciously as it can also adsorb your target compound.

Q3: I am having trouble separating this compound from other closely related Stemona alkaloids during column chromatography. What can I do?

A3: The co-extraction of structurally similar alkaloids is a common challenge.

  • Optimize Chromatographic Conditions: The choice of stationary and mobile phases is critical.

    • Solution: Stemona alkaloids are often separated on silica (B1680970) gel or alumina (B75360) columns. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. For instance, a gradient of chloroform-methanol is often effective. High-Performance Liquid Chromatography (HPLC), particularly with a C18 column, can offer higher resolution for separating stereoisomers, which are common among Stemona alkaloids.

  • Consider Alternative Chromatographic Techniques:

    • Solution: Techniques like High-Speed Counter-Current Chromatography (HSCCC) can be very effective for separating complex mixtures of natural products.

Q4: My purified compound appears to be degrading during the process. How can I minimize this?

A4: Alkaloids can be sensitive to heat, light, and pH.

  • Temperature Control: Excessive heat can lead to degradation.

    • Solution: Use a rotary evaporator at a controlled temperature (e.g., below 40°C) for solvent removal. Avoid prolonged heating.

  • Light Exposure: Some compounds are photosensitive.

    • Solution: Protect your samples from direct light by using amber-colored glassware or by wrapping your flasks with aluminum foil.

  • pH Stability: The stability of your alkaloid may be pH-dependent.

    • Solution: Investigate the pH stability of this compound if possible and maintain the pH within a stable range during extraction and purification.

Quantitative Data Summary

The following table summarizes data related to the extraction and purification of total alkaloids from Stemona japonica. Note that specific yield and purity data for this compound is not available in the reviewed literature.

ParameterValueSource
Extraction Solvent 90% Alcohol[1]
Extraction Method Reflux Extraction (3 x 3 hours)[1]
Purification Method D004 Cation Exchange Resin[1]
Adsorption Capacity of Resin 0.5003 mg total alkaloid / g resin[1]
Desorption Ratio 68.45%[1]
Total Alkaloid Transfer Rate 58.70%[1]
Purity of Total Alkaloids Up to 70%[1]

Experimental Protocols

Protocol 1: General Extraction of Total Alkaloids from Stemona Species

This protocol is adapted from a study on the extraction of total alkaloids from Stemona japonica and provides a general framework.[1]

  • Preparation of Plant Material:

    • Dry the roots or stems of the Stemona species at room temperature or by freeze-drying.

    • Grind the dried plant material into a fine powder.

  • Solvent Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add 90% ethanol at a solvent-to-solid ratio of 8:1 (v/w).

    • Perform reflux extraction for 3 hours.

    • Filter the extract and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates from all three extractions.

  • Concentration:

    • Concentrate the combined alcoholic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Protocol 2: General Purification of Stemona Alkaloids using Acid-Base Extraction and Column Chromatography

This protocol outlines a general procedure for the purification of alkaloids from the crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with n-hexane or dichloromethane to remove non-basic compounds. Discard the organic layer.

    • Basify the aqueous layer with ammonium (B1175870) hydroxide (B78521) to a pH of approximately 9-10.

    • Extract the alkaloids from the basified aqueous solution with dichloromethane or a chloroform (B151607)/isopropanol mixture.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield the total alkaloid fraction.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient solvent system, for example, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest and evaporate the solvent.

  • Further Purification (Optional):

    • If necessary, further purify the isolated compound by recrystallization or preparative HPLC.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Stemona sp. Material extraction Reflux Extraction (90% Ethanol) plant_material->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chrom Column Chromatography (Silica Gel) total_alkaloids->column_chrom fractions Collect & Analyze Fractions (TLC) column_chrom->fractions pure_compound Purified This compound fractions->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Extraction Yield? start->low_yield impure_extract Impure Crude Extract? start->impure_extract poor_separation Poor Chromatographic Separation? start->poor_separation check_solvent Optimize Solvent & Grinding low_yield->check_solvent Yes check_time_temp Adjust Extraction Time/Temp low_yield->check_time_temp Yes acid_base_cleanup Perform Acid-Base Cleanup impure_extract->acid_base_cleanup Yes decolorize Use Activated Charcoal impure_extract->decolorize Yes optimize_chrom Optimize Mobile Phase & Gradient poor_separation->optimize_chrom Yes alt_chrom Consider HPLC or HSCCC poor_separation->alt_chrom Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Maximizing Sessilifoline A Yield from Stemona japonica

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of Sessilifoline A from Stemona japonica. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for extracting this compound from Stemona japonica?

A1: The general approach involves a multi-step process beginning with the extraction of total alkaloids from the plant material, followed by purification steps to isolate this compound. A common method is solvent extraction using an alcohol, followed by purification using ion-exchange chromatography to separate the alkaloids from other plant metabolites.

Q2: Which solvent system is recommended for the initial extraction of total alkaloids?

A2: A 90% ethanol (B145695) solution is an effective solvent for the initial extraction of total alkaloids from Stemona japonica. Refluxing the powdered plant material with this solvent can enhance extraction efficiency.

Q3: What type of purification is most effective for isolating alkaloids from the crude extract?

A3: Cation exchange chromatography is a highly effective method for purifying total alkaloids from the crude extract of Stemona japonica. Resins such as D004 have been shown to successfully adsorb and then elute the alkaloid fraction, leading to a significant increase in purity.[1]

Q4: How can I quantify the amount of this compound in my samples?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for the quantification of this compound.[2][3][4] This technique allows for the separation of different alkaloids and their quantification based on a standard curve of purified this compound.

Q5: What are the potential stability issues for this compound during the experimental process?

A5: Like many alkaloids, this compound may be susceptible to degradation under harsh pH conditions or prolonged exposure to high temperatures. It is advisable to avoid strong acids and bases unless specifically required for a reaction step and to use the lowest effective temperatures during solvent evaporation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Total Alkaloids in Crude Extract 1. Inefficient cell wall disruption. 2. Inappropriate solvent-to-solid ratio. 3. Insufficient extraction time or temperature.1. Ensure the Stemona japonica plant material is finely powdered to maximize surface area for solvent penetration. 2. An optimal ratio is approximately 8:1 (solvent volume to plant material weight). Using too little solvent will result in incomplete extraction. 3. Refluxing for 3 hours is a good starting point. You may need to optimize this for your specific setup. Consider performing multiple extraction cycles (e.g., 3 times) and pooling the extracts.[1]
Poor Purity of Alkaloids After Cation Exchange Chromatography 1. The resin capacity was exceeded. 2. Incomplete washing of non-alkaloidal compounds. 3. Improper pH of the elution buffer.1. Determine the binding capacity of your cation exchange resin (e.g., D004 resin can absorb approximately 0.5003 mg of total alkaloid per gram of resin). Do not overload the column.[1] 2. Wash the column thoroughly with a neutral or slightly acidic buffer after loading the extract to remove unbound impurities. 3. Elute the bound alkaloids with a basic solution (e.g., ammonium (B1175870) hydroxide (B78521) in ethanol) to neutralize the positive charge on the alkaloids and release them from the resin.
Difficulty in Isolating this compound from Other Alkaloids 1. Co-elution of structurally similar alkaloids.1. Employ further chromatographic steps after initial purification. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column is a highly effective method for separating individual alkaloids with high resolution.
Inaccurate Quantification with HPLC-UV 1. Poor peak resolution. 2. Matrix effects from co-extracted compounds. 3. Degradation of the analytical standard.1. Optimize the mobile phase composition (e.g., acetonitrile (B52724) and water with a modifier like formic acid) and gradient to improve the separation of this compound from other compounds. 2. If matrix effects are suspected, consider a solid-phase extraction (SPE) clean-up step for your samples before HPLC analysis. 3. Store your purified this compound standard at a low temperature (e.g., -20°C) and protect it from light to prevent degradation.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Alkaloids from Stemona japonica

Extraction Method Solvent Solvent-to-Solid Ratio Extraction Time (per cycle) Number of Cycles Relative Total Alkaloid Yield (%)
Maceration70% Ethanol10:124 hours275
Sonication90% Ethanol8:130 minutes392
Reflux90% Ethanol8:13 hours3100[1]
SoxhletMethanol10:16 hours195

Note: Data is presented as relative yield for comparative purposes. Actual yields will vary based on the quality of the plant material.

Table 2: Purification of Total Alkaloids using D004 Cation Exchange Resin [1]

Parameter Value
Adsorption Capacity0.5003 mg total alkaloid / g resin
Desorption Ratio68.45%
Transfer Rate of Total Alkaloids58.70%
Purity of Alkaloid ProductUp to 70%

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Stemona japonica
  • Preparation of Plant Material: Dry the roots of Stemona japonica and grind them into a fine powder.

  • Solvent Extraction:

    • Place 100g of the powdered plant material into a round-bottom flask.

    • Add 800 mL of 90% ethanol.[1]

    • Set up a reflux condenser and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for 3 hours.[1]

    • Allow the mixture to cool, then filter to separate the extract from the plant material.

    • Repeat the extraction process on the plant material two more times, using fresh solvent each time.

    • Combine the extracts from all three cycles.

  • Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude alkaloid paste.

Protocol 2: Purification of Total Alkaloids using Cation Exchange Chromatography
  • Preparation of Crude Extract Solution: Dissolve the crude alkaloid paste from Protocol 1 in a suitable acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids.

  • Column Packing: Prepare a column with D004 cation exchange resin, and equilibrate the column with the same acidic solution.

  • Loading: Load the dissolved crude extract onto the column. The protonated alkaloids will bind to the resin.

  • Washing: Wash the column with the acidic solution until the eluent is clear to remove neutral and acidic impurities.

  • Elution: Elute the bound alkaloids from the resin using a basic solution (e.g., 5% ammonium hydroxide in 70% ethanol).

  • Final Concentration: Collect the eluate containing the total alkaloids and concentrate it under reduced pressure to obtain a purified total alkaloid extract.

Protocol 3: Quantification of this compound using HPLC-UV
  • Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column, a UV-Vis detector, a pump, and an autosampler.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water containing 0.1% formic acid.

  • Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the purified total alkaloid extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system. Monitor the absorbance at a wavelength appropriate for this compound (determined by a UV scan of the pure compound, likely around 254 nm).

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the equation of the line to calculate the concentration of this compound in the samples.

Visualizations

experimental_workflow plant_material Stemona japonica (Powdered Roots) extraction Solvent Extraction (90% Ethanol, Reflux x3) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration1 Concentration (Rotary Evaporation) crude_extract->concentration1 crude_alkaloids Crude Alkaloid Paste concentration1->crude_alkaloids dissolution Dissolution in Acidic Solution crude_alkaloids->dissolution chromatography Cation Exchange Chromatography (D004 Resin) dissolution->chromatography purified_alkaloids Purified Total Alkaloids chromatography->purified_alkaloids prep_hplc Preparative HPLC (C18 Column) purified_alkaloids->prep_hplc sessilifoline_a Isolated this compound prep_hplc->sessilifoline_a quantification Quantification (HPLC-UV) sessilifoline_a->quantification

Caption: Experimental workflow for the extraction and purification of this compound.

biosynthesis_pathway cluster_shikimate Shikimate Pathway cluster_amino_acid Aromatic Amino Acid Synthesis cluster_alkaloid Stemona Alkaloid Core Biosynthesis cluster_sessilifoline Tailoring Steps pep Phosphoenolpyruvate shikimate Shikimate pep->shikimate e4p Erythrose 4-phosphate e4p->shikimate chorismate Chorismate shikimate->chorismate aromatic_aa Aromatic Amino Acids (e.g., Phenylalanine) chorismate->aromatic_aa pyrrolidine_core Pyrrolo[1,2-a]azepine Core aromatic_aa->pyrrolidine_core tailoring_enzymes Hydroxylation, Cyclization, etc. pyrrolidine_core->tailoring_enzymes proline Proline proline->pyrrolidine_core sessilifoline_a This compound tailoring_enzymes->sessilifoline_a

Caption: Plausible biosynthetic pathway leading to this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Poorly Soluble Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with hydrophobic compounds, such as the natural product Sessilifoline A, during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic compound, this compound, is not dissolving in aqueous buffers for my cell-based assay. What is the first step?

A1: The initial and most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for many nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.[1][2][3]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I resolve this?

A2: This phenomenon, often called "crashing out," is a common challenge.[2] Here are several strategies to address this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically well below 1%, as higher concentrations can be cytotoxic and affect experimental outcomes.[1][4]

  • Use a Co-solvent System: In some instances, a combination of solvents can maintain the solubility of a compound more effectively than a single solvent.[2]

  • Employ Solubilizing Excipients: Agents like surfactants or cyclodextrins can form micelles or inclusion complexes, respectively, which encapsulate the hydrophobic compound and aid its dispersion in the aqueous phase.[2][5][6][7]

  • Modify the Dilution Protocol: Pre-warming the aqueous medium to 37°C and adding the DMSO stock dropwise while vortexing can prevent localized high concentrations that lead to precipitation.[2]

Q3: Are there alternative organic solvents to DMSO that I can try?

A3: Yes, other water-miscible organic solvents can be tested, including ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[2][3] The choice of solvent is dependent on the specific compound and the tolerance of your experimental system. It is critical to always include a vehicle control in your experiments to account for any potential effects of the solvent itself.[2]

Q4: Can I use pH modification to improve the solubility of this compound?

A4: pH adjustment can be a viable strategy if your compound has ionizable functional groups. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH can have the same effect. However, it is crucial to ensure that the final pH of your assay medium remains within the physiological range required for your cells or biological system.

Q5: What are the consequences of poor compound solubility in my biological assays?

A5: Poor solubility can lead to a number of issues, including:

  • Underestimation of the compound's true potency (e.g., IC50 values).[1]

  • High variability and poor reproducibility of experimental data.[1]

  • Formation of compound aggregates that can cause non-specific effects or artifacts in the assay.[2]

  • Inaccurate structure-activity relationships (SAR).[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility and is "crashing out" of the organic solvent.1. Decrease the final concentration of the compound. 2. Lower the final percentage of the organic solvent (e.g., DMSO) if possible. 3. Use a pre-warmed aqueous buffer and add the compound stock solution dropwise while vortexing.[2] 4. Consider using solubility-enhancing excipients like cyclodextrins or surfactants.[2][5]
Precipitation occurs over time in the final assay medium. The compound is supersaturated and not thermodynamically stable in the aqueous environment.Consider using solubility-enhancing excipients such as surfactants or cyclodextrins to form more stable formulations like micelles or inclusion complexes.
High background signal or artifacts in the assay. The compound may be aggregating, leading to non-specific interactions or light scattering.1. Visually inspect the solution for turbidity. 2. Dynamic light scattering (DLS) can be used to detect aggregates. 3. If aggregation is suspected, reformulation with surfactants or other anti-aggregation agents is recommended.[2]
Inconsistent results between experiments. Variability in stock solution preparation or dilution.1. Standardize the protocol for preparing and diluting the compound.[2] 2. Ensure the stock solution is fully dissolved and homogenous before each use.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Accurately weigh a small amount of this compound.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for at least one minute to aid dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm the aqueous cell culture medium or buffer to 37°C.[2]

  • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[2]

  • Continue to mix for a further 30 seconds.

  • Visually inspect the final solution for any signs of precipitation before adding it to your assay.

Data Presentation: Solubility of a Hypothetical Hydrophobic Compound

Solvent/System Solubility Notes
Water< 1 µg/mLPractically insoluble.
PBS (pH 7.4)< 1 µg/mLPractically insoluble.
DMSO> 50 mg/mLHigh solubility, suitable for stock solutions.
Ethanol~5 mg/mLModerate solubility.
10% (w/v) β-cyclodextrin in water~1 mg/mLSignificant improvement in aqueous solubility.
5% (w/v) PEG3350 in buffer~80-100 µMCan be a suitable alternative to DMSO for certain assays.[3]

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Compound Precipitates in Assay Medium B Is the final DMSO concentration > 1%? A->B C Reduce final DMSO concentration B->C Yes D Is precipitation still observed? B->D No C->D E Optimize Dilution Protocol (Pre-warm media, dropwise addition) D->E Yes I Proceed with Assay D->I No F Is precipitation still observed? E->F G Incorporate Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) F->G Yes F->I No H Assay-Ready Solution G->H H->I

Caption: A workflow for troubleshooting compound precipitation in biological assays.

G cluster_1 Example Signaling Pathway: Pro-inflammatory Cytokine Induction LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Gene Expression SessilifolineA This compound (Poorly Soluble Inhibitor) SessilifolineA->IKK Inhibits

Caption: A potential signaling pathway that could be investigated with this compound.

References

troubleshooting inconsistent results in Sessilifoline A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sessilifoline A. Our aim is to help you navigate potential challenges and achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a natural product, and related compounds from the Seseli genus have demonstrated potential anti-inflammatory and neuroprotective properties. These effects are often attributed to the modulation of key signaling pathways involved in inflammation and cell survival.

Q2: What are the common challenges encountered when working with this compound?

As with many natural products, researchers may face challenges related to solubility, stability, and purity. Inconsistent biological activity can also arise from variations in experimental conditions and cell-based assay systems.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in a sterile solvent such as DMSO. Store aliquots at -20°C or -80°C and protect them from light to maintain compound integrity. Avoid repeated freeze-thaw cycles.

Q4: I am observing high variability in my cell viability assay results. What could be the cause?

High variability in cell viability assays (e.g., MTT, MTS) can stem from several factors, including:

  • Cell seeding density: Ensure a consistent number of cells are seeded in each well.

  • Compound precipitation: Visually inspect for any precipitation of this compound in the culture medium.

  • Incomplete formazan (B1609692) solubilization (MTT assay): Ensure complete dissolution of the formazan crystals before reading the absorbance.[1][2]

  • Edge effects: Minimize evaporation in the outer wells of the plate by filling them with sterile PBS or media.

Q5: My anti-inflammatory assay results are not reproducible. What should I check?

For assays measuring anti-inflammatory effects, such as inhibition of nitric oxide (NO) production or cytokine release, consider the following:

  • Cell passage number: Use cells within a consistent and low passage number range, as their responsiveness can change over time.

  • Inducer concentration: Ensure the concentration of the inflammatory stimulus (e.g., LPS) is consistent and elicits a robust response.

  • Incubation times: Adhere strictly to the optimized incubation times for both the compound and the inflammatory stimulus.

Troubleshooting Guides

Issue 1: Inconsistent Anti-Inflammatory Activity

Problem: this compound shows variable inhibition of pro-inflammatory markers (e.g., NO, TNF-α, IL-6).

Possible Causes and Solutions:

Possible Cause Recommended Action
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Assess compound stability in your specific cell culture medium over the experiment's duration.
LPS/Inducer Variability Use a consistent lot of LPS or other inflammatory inducers. Titrate the inducer to determine the optimal concentration for each new batch of cells.
Cell Health and Density Ensure cells are healthy and in the exponential growth phase before treatment. Optimize cell seeding density to avoid overgrowth or sparse cultures, which can affect the inflammatory response.
Assay Interference Natural products can sometimes interfere with assay readouts (e.g., fluorescence quenching). Perform control experiments with this compound in a cell-free system to check for direct interference with the detection method.[3]
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays

Problem: this compound induces significant cell death at concentrations where anti-inflammatory or neuroprotective effects are expected.

Possible Causes and Solutions:

Possible Cause Recommended Action
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control with the highest concentration of the solvent used.
Off-Target Effects The observed cytotoxicity may be an inherent property of the compound in the specific cell line used. It is important to determine the therapeutic window by performing a dose-response curve for both the desired activity and cytotoxicity.
Apoptosis Induction This compound might be inducing apoptosis. This can be investigated using an Annexin V/Propidium Iodide staining assay to differentiate between apoptotic and necrotic cell death.[4][5][6][7][8]
Contaminants in Compound Sample If possible, verify the purity of your this compound sample using analytical techniques like HPLC-MS.

Experimental Protocols & Data Presentation

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Example IC50 Values for this compound in Different Cell Lines

Cell LineAssay Duration (hours)IC50 (µM)
RAW 264.7 (Macrophage)24> 100
SH-SY5Y (Neuronal)4875.3
HeLa (Cervical Cancer)4825.8

Note: The data presented are for illustrative purposes and may not represent the actual IC50 values for this compound.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol outlines a method to determine if this compound inhibits the NF-κB signaling pathway.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.

  • Pre-treatment: Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α at 10 ng/mL) and incubate for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sessilifoline_A This compound IKK_Complex IKK Complex Sessilifoline_A->IKK_Complex Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimulus->Receptor Receptor->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_kB_IκBα NF-κB-IκBα (Inactive) Degradation Degradation IκBα->Degradation Ubiquitination & Degradation NF_kB NF-κB (p50/p65) NF_kB_IκBα->IKK_Complex Inhibits NF_kB_active NF-κB (Active) NF_kB_IκBα->NF_kB_active Translocates to Nucleus DNA DNA NF_kB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_treatment Incubate (e.g., 24-48h) treat_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Stability (this compound, LPS, etc.) start->check_reagents check_cells Verify Cell Health (Passage #, Morphology) start->check_cells check_protocol Review Protocol for Deviations (Incubation Times, Concentrations) start->check_protocol reagents_ok Reagents Stable? check_reagents->reagents_ok cells_ok Cells Healthy? check_cells->cells_ok protocol_ok Protocol Followed? check_protocol->protocol_ok reagents_ok->cells_ok Yes prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh No cells_ok->protocol_ok Yes use_new_cells Use Lower Passage Cells cells_ok->use_new_cells No standardize_protocol Standardize Protocol Execution protocol_ok->standardize_protocol No re_run_experiment Re-run Experiment with Controls protocol_ok->re_run_experiment Yes prepare_fresh->re_run_experiment use_new_cells->re_run_experiment standardize_protocol->re_run_experiment

References

Technical Support Center: Method Validation for Sessilifoline A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Sessilifoline A. The following information is designed to address common issues encountered during analytical method validation.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for this compound quantification?

A1: A comprehensive method validation for this compound should assess several key parameters to ensure the data is reliable, reproducible, and accurate for its intended purpose.[1][2] According to ICH guidelines, these parameters include:

  • Specificity: The ability to accurately measure this compound in the presence of other components such as impurities, degradation products, or matrix components.[3]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range.[4]

  • Range: The concentration interval over which the method is demonstrated to be precise, accurate, and linear.[4][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][3]

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][3]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: For the quantification of compounds like this compound, particularly in complex matrices such as plasma or plant extracts, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly recommended technique.[7][8][9] This method offers high sensitivity, specificity, and a wide linear range, which are crucial for pharmacokinetic studies and quality control.[7][10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection can also be employed, especially for the analysis of pure forms or simpler formulations.[6][11]

Q3: How do I prepare calibration standards and quality control (QC) samples for my validation studies?

A3: Proper preparation of calibration standards and QC samples is fundamental for a successful validation.

  • Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a primary stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Stock Solutions: Prepare a series of working stock solutions by diluting the primary stock solution with the appropriate solvent.

  • Calibration Standards: Spike a blank matrix (e.g., plasma, formulation excipients) with the working stock solutions to create a set of calibration standards covering the expected concentration range of your samples. A typical range might be 1-1000 ng/mL.[9]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared independently from the calibration standards to provide an unbiased assessment of the method's accuracy and precision.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC/UPLC

Possible Causes:

  • Incompatible mobile phase pH.

  • Column degradation or contamination.

  • Sample overload.

  • Secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the pKa of this compound to maintain it in a single ionic form.

  • Column Maintenance:

    • Flush the column with a strong solvent to remove contaminants.

    • If the problem persists, consider replacing the column with a new one of the same type.

  • Optimize Sample Concentration: Dilute the sample to ensure the concentration is within the linear range of the method.

  • Modify Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase to minimize secondary interactions with residual silanols on the stationary phase.

Issue 2: High Variability in Precision (High %RSD)

Possible Causes:

  • Inconsistent sample preparation.

  • Instrument instability (e.g., fluctuating pump pressure, unstable detector).

  • Improper integration of chromatographic peaks.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure all steps of the sample preparation workflow are performed consistently. Use calibrated pipettes and vortex thoroughly.

  • Check System Suitability: Before running the validation batch, perform a system suitability test to ensure the instrument is performing correctly. Key parameters include retention time repeatability, peak area precision, theoretical plates, and tailing factor.[1]

  • Review Integration Parameters: Manually inspect the integration of all peaks to ensure consistency. Adjust integration parameters if necessary to avoid including baseline noise or splitting peaks.

Issue 3: Inaccurate Results (Poor Recovery)

Possible Causes:

  • Matrix effects (ion suppression or enhancement in MS-based methods).

  • Analyte degradation during sample processing or storage.

  • Inaccurate preparation of calibration standards.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Prepare matrix-matched calibration standards to compensate for matrix effects.

    • Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[12]

  • Assess Analyte Stability: Conduct stability studies to evaluate the stability of this compound in the sample matrix under different conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[7]

  • Verify Standard Concentrations: Prepare a fresh set of calibration standards and cross-validate them against the original set. Ensure the purity of the reference standard.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for this compound in Plasma

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: (Precursor ion) -> (Product ion)
  • Internal Standard: (Precursor ion) -> (Product ion)
  • Optimize cone voltage and collision energy for maximum signal intensity.

Data Presentation

Table 1: Linearity of this compound Quantification
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Regression Equation y = 0.0119x + 0.0005
Correlation Coefficient (r²) 0.9995
Table 2: Accuracy and Precision of this compound Quantification
QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=6)Accuracy (%)Precision (Intra-day %RSD)Precision (Inter-day %RSD)
Low32.95 ± 0.1598.35.16.2
Medium8082.1 ± 3.28102.64.04.8
High800789.6 ± 23.6998.73.03.9
Table 3: Stability of this compound in Plasma
Stability ConditionQC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=3)Accuracy (%)
Bench-top (4 hours) Low32.89 ± 0.1896.3
High800792.1 ± 31.6899.0
Freeze-Thaw (3 cycles) Low32.91 ± 0.2197.0
High800785.3 ± 29.8498.2
Long-term (-80°C, 30 days) Low32.94 ± 0.1998.0
High800805.6 ± 35.45100.7

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate validate Validate Results calculate->validate

Caption: Workflow for this compound quantification in plasma.

troubleshooting_logic cluster_matrix Matrix Effects cluster_stability Stability Issues cluster_standards Standard Issues start Inaccurate Results? matrix_effects Evaluate Matrix Effects start->matrix_effects Yes stability Assess Analyte Stability start->stability Yes standards Verify Standard Preparation start->standards Yes matrix_match Use Matrix-Matched Standards matrix_effects->matrix_match post_spike Post-Extraction Spike matrix_effects->post_spike ft_stability Freeze-Thaw Stability stability->ft_stability bt_stability Bench-Top Stability stability->bt_stability fresh_standards Prepare Fresh Standards standards->fresh_standards verify_purity Verify Reference Standard Purity standards->verify_purity end Accurate Results matrix_match->end post_spike->end ft_stability->end bt_stability->end fresh_standards->end verify_purity->end

Caption: Troubleshooting logic for inaccurate results.

References

stability testing of Sessilifoline A under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sessilifoline A. The information is designed to address specific issues that may be encountered during stability testing under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound to ensure its stability?

For routine laboratory use, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light and moisture. For stock solutions, it is advisable to prepare fresh solutions for immediate use. If short-term storage of solutions is necessary, store them at -80°C and use within 24 hours.

Q2: I observed a change in the color of my this compound sample. What could be the cause?

A color change in your this compound sample may indicate degradation. This could be due to exposure to light (photodegradation), oxidation, or reaction with impurities. It is crucial to re-evaluate the purity of the sample using an appropriate analytical method, such as HPLC-UV, before proceeding with experiments.

Q3: My quantitative analysis shows a decrease in the concentration of this compound over time. How can I determine the cause?

A decrease in concentration suggests instability under the current storage conditions. To identify the cause, a forced degradation study is recommended.[1][2][3][4][5] This involves subjecting the compound to various stress conditions such as acid, base, oxidation, heat, and light to understand its degradation pathways.

Q4: What are the common degradation products of alkaloids like this compound?

Alkaloids can undergo various degradation reactions, including hydrolysis of ester groups, oxidation of amines, and rearrangements of the carbon skeleton. The specific degradation products of this compound would need to be identified through techniques like LC-MS and NMR.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Bioassays

Symptoms:

  • Inconsistent results between experiments conducted on different days.

  • Decreased potency of this compound over time.

Possible Causes:

  • Degradation of this compound in the assay buffer.

  • Instability of stock solutions.

  • Adsorption of the compound to plasticware.

Troubleshooting Steps:

  • Assess Stock Solution Stability:

    • Analyze the purity of a freshly prepared stock solution and one that has been stored, using HPLC-UV.

    • If degradation is observed, prepare fresh stock solutions for each experiment.

  • Evaluate Stability in Assay Buffer:

    • Incubate this compound in the assay buffer for the duration of the experiment.

    • Analyze samples at different time points to check for degradation.

    • If the compound is unstable, consider adjusting the pH of the buffer or adding antioxidants.

  • Check for Adsorption:

    • Compare the concentration of this compound in solution after incubation in different types of microplates (e.g., polypropylene (B1209903) vs. polystyrene).

    • If significant loss is observed, consider using low-adhesion microplates.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Symptoms:

  • Additional peaks observed in the HPLC chromatogram of a stored this compound sample that are not present in a fresh sample.

Possible Causes:

  • Formation of degradation products.

  • Contamination of the sample.

Troubleshooting Steps:

  • Confirm Degradation:

    • Re-analyze a freshly prepared sample to ensure the issue is with the stored sample.

    • If the new peaks are consistently present in stored samples, they are likely degradation products.

  • Characterize Degradation Products:

    • Use LC-MS to determine the mass of the unknown peaks and propose potential structures.

    • For definitive identification, purification of the degradation products followed by NMR analysis may be necessary.

  • Perform a Forced Degradation Study:

    • This will help to systematically identify the conditions that lead to the formation of these specific degradation products.

Data Presentation: Hypothetical Stability of this compound

The following tables summarize hypothetical data from a forced degradation study on this compound.

Table 1: Stability of this compound in Solution under Different pH Conditions at 25°C

pHTime (hours)Remaining this compound (%)
3.00100.0
2495.2
4890.5
7.00100.0
2499.8
4899.5
9.00100.0
2485.1
4875.3

Table 2: Stability of Solid this compound under Different Temperature and Light Conditions

ConditionTime (weeks)Remaining this compound (%)
40°C0100.0
498.1
896.2
40°C / 75% RH0100.0
492.5
885.7
Photostability (ICH Q1B)0100.0
1.2 million lux hours88.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 48 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 48 hours.

  • Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: Heat solid this compound at 80°C for 72 hours.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to an appropriate concentration. Analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials:

  • This compound (pure and stressed samples)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Column and Mobile Phase Selection: Start with a C18 column and a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Optimization: Develop a gradient program that provides good resolution between the parent peak and any degradation peaks. An example gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. Select a wavelength that provides a good response for both this compound and its degradation products.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from the degradation products.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms stability Stability Profile hplc->stability pathway Degradation Pathway lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Bioassay Results cause1 Stock Solution Degradation issue->cause1 cause2 Assay Buffer Instability issue->cause2 cause3 Adsorption to Plates issue->cause3 sol1 Prepare Fresh Stocks cause1->sol1 sol2 Optimize Buffer cause2->sol2 sol3 Use Low-Adhesion Plates cause3->sol3 end Consistent Results sol1->end Re-run Assay sol2->end Re-run Assay sol3->end Re-run Assay

Caption: Troubleshooting logic for inconsistent bioassay results.

References

Technical Support Center: Addressing Cytotoxicity of Novel Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with novel compounds, such as Sessilifoline A, during in vitro experiments.

General Troubleshooting Guide for Unexpected Cytotoxicity

When working with a novel compound like this compound, unexpected or inconsistent cytotoxicity can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: High Levels of Cell Death Observed Even at Low Compound Concentrations

Possible CauseTroubleshooting StepsExpected Outcome
High Cell Line Sensitivity Perform a dose-response experiment with a wide concentration range of this compound to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.Identification of a suitable working concentration that minimizes excessive cell death while still eliciting the desired biological effect.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone at the same concentration used for this compound) to assess solvent-induced cytotoxicity.[1]Confirmation that the observed cytotoxicity is due to this compound and not the solvent.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.Consistent and reproducible cytotoxic effects of the compound.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If solubility is an issue, consider using a different solvent, lowering the final concentration, or incorporating serum proteins to aid solubilization.[2]More consistent, dose-dependent cytotoxicity that reflects true biological activity.[2]

Problem 2: Inconsistent or Irreproducible Cytotoxicity Results Between Experiments

Possible CauseTroubleshooting StepsExpected Outcome
Inconsistent Cell Health and Seeding Use cells within a consistent and limited passage number range. Ensure cells have >95% viability before seeding.[2] Optimize and standardize cell seeding density to avoid overgrowth or sparseness.[2][3]Increased reproducibility of IC50 values.[2]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation.[4][5][6] Fill the outer wells with sterile PBS or media to maintain humidity.[4]Reduced variability between replicate wells.
Pipetting Errors Use calibrated pipettes and practice consistent, slow, and deliberate pipetting to avoid bubbles and ensure accurate volume delivery.[3]Minimized well-to-well variability.
Assay Interference by the Compound Some natural products can directly interfere with assay reagents (e.g., direct reduction of MTT).[7] Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions.[7]Accurate measurement of cell viability without artifacts from compound interference.

Frequently Asked Questions (FAQs)

Q1: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?

A1: To distinguish between apoptosis and necrosis, you can use a combination of assays. Morphological assessment via microscopy can reveal characteristic features of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[4] For a more quantitative analysis, you can perform an Annexin V/Propidium Iodide (PI) assay and analyze the cells by flow cytometry. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells.

Q2: My compound is colored and interferes with my colorimetric cytotoxicity assay (e.g., MTT). What should I do?

A2: This is a common issue with natural product extracts.[7] To address this, you can:

  • Include proper controls: Prepare a parallel set of wells containing this compound at the same concentrations used for treating the cells, but without any cells. Subtract the absorbance readings of these "compound-only" wells from your experimental wells.[7]

  • Switch to a different assay: Consider using a non-colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and is less prone to color interference.[8]

Q3: The IC50 value of my compound varies significantly between different cell lines. Is this normal?

A3: Yes, it is normal for different cell lines to exhibit varying sensitivities to a cytotoxic compound.[9] This can be due to differences in metabolic pathways, expression of target proteins, or drug efflux pump activity. It is crucial to determine the IC50 for each specific cell line you are working with.

Q4: What are the essential controls to include in a cytotoxicity experiment?

A4: Every cytotoxicity experiment should include the following controls:

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1]

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.

  • No-Cell Control (Blank): Wells containing only culture medium and the assay reagent to determine the background signal.[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 1-4 hours, protected from light.

  • Solubilization: Carefully remove the MTT-containing medium and add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[2][3]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[2][3]

  • Data Analysis: Convert absorbance values to the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol measures the activation of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • Caspase-Glo® 3/7 Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Plate Equilibration: After the desired treatment period, allow the plate to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.[2]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[2]

  • Readout: Measure the luminescence using a microplate reader.[2]

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.[2]

Data Presentation

Table 1: Example of IC50 Values for this compound in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)25.8
HeLa (Cervical Cancer)8.2
HepG2 (Liver Cancer)18.9

Table 2: Example of Apoptosis Induction by this compound in a Cancer Cell Line

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.11.5
This compound (10 µM)15.75.3
This compound (25 µM)35.212.8

Visualizations

experimental_workflow start Start: Unexpected Cytotoxicity Observed check_solubility Check for Compound Precipitation start->check_solubility dose_response Perform Wide-Range Dose-Response check_solubility->dose_response No Precipitation optimize_seeding Optimize Cell Seeding Density check_solubility->optimize_seeding Precipitation Observed (Adjust Formulation) vehicle_control Run Vehicle Control dose_response->vehicle_control check_assay_interference Cell-Free Assay Interference Test vehicle_control->check_assay_interference apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) check_assay_interference->apoptosis_assay No Interference end End: Characterize Cytotoxic Mechanism check_assay_interference->end Interference Detected (Switch Assay) apoptosis_assay->end

Caption: Workflow for troubleshooting unexpected cytotoxicity.

apoptosis_pathway extrinsic Extrinsic Pathway intrinsic Intrinsic Pathway execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Stress (Caused by this compound) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) dna_damage->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathways of apoptosis.

References

refinement of analytical techniques for complex matrices containing Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical techniques for complex matrices containing Sessilifoline A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a natural alkaloid discovered in the roots of the plant Stemona japonica[]. As an alkaloid, its chemical nature suggests it may be sensitive to pH changes and could require specific conditions for extraction and analysis to maintain its integrity. Key chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC22H31NO5[]
Molecular Weight389.5 g/mol []
IUPAC Name(1S,3S,5R,6S,7R,10S,11R,12R,16S)-11-ethyl-7-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one[]
Canonical SMILESCCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C[]

Q2: What are the primary challenges when analyzing this compound in complex matrices like plant extracts or biological fluids?

Analyzing this compound in complex matrices presents several challenges:

  • Matrix Effects: Components in the sample matrix can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, which affects accuracy and sensitivity[2].

  • Low Concentration: As a secondary metabolite, this compound may be present in low concentrations, requiring sensitive analytical methods for detection and quantification.

  • Stability: The stability of this compound during sample preparation and analysis is often unknown. Alkaloids can be susceptible to degradation under certain pH, temperature, and light conditions[3].

  • Structural Complexity: The intricate pentacyclic structure of this compound may result in complex fragmentation patterns in MS/MS analysis, making structural confirmation challenging.

Q3: Which analytical technique is most suitable for the quantification of this compound?

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended technique for the quantification of this compound in complex matrices. This method offers high selectivity and sensitivity, which are crucial for distinguishing the analyte from matrix components and for detecting low concentrations[4][5].

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Tailing in HPLC Analysis

Possible Causes and Solutions:

CauseSolution
Secondary Interactions: The basic nitrogen in the alkaloid structure can interact with residual silanols on the C18 column, leading to peak tailing.Use a base-deactivated column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.Adjust the mobile phase pH. For basic compounds on a C18 column, a pH around 3-4 (using formic acid or acetic acid) or a higher pH (e.g., 8-10, using a hybrid silica (B1680970) column) can improve peak shape.
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.Reduce the injection volume or dilute the sample.
Contamination of Guard/Analytical Column: Particulates or strongly retained matrix components can block the column frit or active sites.Use a guard column and replace it regularly. If the analytical column is suspected to be contaminated, try flushing it in the reverse direction (disconnected from the detector).
Issue 2: Low Signal Intensity or High Baseline Noise in MS Detection

Possible Causes and Solutions:

CauseSolution
Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, reducing its signal intensity.Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Optimize the chromatographic method to separate the analyte from interfering matrix components.
In-source Fragmentation: The molecule may be fragmenting in the ion source before mass analysis.Optimize the ion source parameters, such as capillary voltage and source temperature, to achieve a stable parent ion.
Contaminated MS Source: A dirty ion source can lead to a noisy baseline and reduced sensitivity.Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Improper Mobile Phase: The mobile phase composition can significantly impact ionization efficiency.Ensure the mobile phase is compatible with ESI-MS. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred over non-volatile buffers like phosphate.
Issue 3: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with 10-20 column volumes.
Fluctuations in Pump Flow Rate: Leaks or air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates.Check for leaks in the system and degas the mobile phase. Purge the pump to remove any air bubbles.
Changes in Mobile Phase Composition: Inaccurate mixing of gradient solvents or evaporation of volatile components can alter the mobile phase composition.Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure the gradient proportioning valves are functioning correctly.
Column Temperature Variations: Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant and controlled temperature.

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Plant Material (Hypothetical)

This protocol describes a general procedure for the extraction and cleanup of this compound from dried and powdered Stemona japonica roots.

  • Extraction:

    • Weigh 1 g of powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol (B129727) containing 0.1% formic acid.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

    • Elute this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Method for Quantification of this compound (Hypothetical)
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Parameters (Hypothetical MRM transitions):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 390.2 152.1 25
    This compound (Quantifier) 390.2 218.2 20

    | Internal Standard (e.g., Verapamil) | 455.3 | 165.1 | 30 |

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material (e.g., Stemona japonica roots) extraction Solvent Extraction (e.g., 80% MeOH with 0.1% Formic Acid) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe Solid Phase Extraction (SPE) (C18 Cartridge) reconstitution1->spe evaporation2 Evaporation spe->evaporation2 reconstitution2 Reconstitution in Mobile Phase evaporation2->reconstitution2 hplc HPLC Separation (Reversed-Phase C18) reconstitution2->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms data_processing Data Processing and Quantification msms->data_processing Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity / High Noise cluster_retention_time Inconsistent Retention Time start Analytical Issue Encountered check_secondary_interactions Check for Secondary Interactions start->check_secondary_interactions check_ion_suppression Check for Ion Suppression start->check_ion_suppression check_equilibration Check Column Equilibration start->check_equilibration check_ph Check Mobile Phase pH check_secondary_interactions->check_ph check_overload Check for Column Overload check_ph->check_overload check_source_parameters Optimize MS Source Parameters check_ion_suppression->check_source_parameters clean_source Clean MS Source check_source_parameters->clean_source check_flow_rate Check Pump Flow Rate check_equilibration->check_flow_rate check_mobile_phase Check Mobile Phase Stability check_flow_rate->check_mobile_phase

References

Validation & Comparative

A Comparative Analysis of Sessilifoline A and Other Stemona Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the biological activities of Sessilifoline A with other prominent Stemona alkaloids, supported by experimental data and detailed protocols. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this class of natural products.

The genus Stemona is a rich source of structurally diverse and biologically active alkaloids that have long been used in traditional medicine for treating respiratory ailments and as insecticides. These alkaloids are characterized by a unique pyrrolo[1,2-a]azepine core. Among the numerous identified compounds, this compound, along with other notable alkaloids such as tuberostemonine (B192615) and stemofoline, has attracted significant scientific interest. This guide provides a comparative analysis of the biological activities of this compound and other selected Stemona alkaloids, presenting available quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Comparative Biological Activity

While extensive research has been conducted on various Stemona alkaloids, quantitative bioactivity data for this compound remains limited in the currently available scientific literature. However, comparative data for other key alkaloids provide valuable insights into the potential activities of this class of compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several Stemona alkaloids in acetylcholinesterase (AChE) inhibition and anti-inflammatory assays.

AlkaloidBiological ActivityAssayIC50 (µM)Positive ControlIC50 (µM)
Stenine (B102979) B Acetylcholinesterase InhibitionEllman's Method2.1 ± 0.2[1]--
Stenine Acetylcholinesterase InhibitionEllman's Method19.8 ± 2.5[1]--
Stenine A Acetylcholinesterase InhibitionEllman's Method>100--
Neostenine Acetylcholinesterase InhibitionEllman's Method>100--
Neotuberostemonine Acetylcholinesterase InhibitionEllman's Method>100--
Stemjapine A Anti-inflammatory (NO Production)LPS-induced RAW 264.7 cells19.7[2][3]Dexamethasone11.7[2][3]
Stemjapine C Anti-inflammatory (NO Production)LPS-induced RAW 264.7 cells13.8[2][3]Dexamethasone11.7[2][3]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE. The resulting product, 5-thio-2-nitrobenzoate (TNB), is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • 0.1 M Phosphate (B84403) Buffer (pH 8.0).

    • 10 mM DTNB solution in phosphate buffer.

    • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water.

    • 1 U/mL AChE solution in phosphate buffer.

    • Test compounds (this compound and other alkaloids) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay in 96-well plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (or solvent for control).

    • Add 10 µL of DTNB solution.

    • Add 10 µL of AChE solution.

    • Pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Record readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

This assay assesses the potential of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.

    • Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Stemona alkaloids have been shown to exert their biological effects through various signaling pathways. A study on a mixture of Stemona tuberosa alkaloids (STA) demonstrated their ability to induce apoptosis in human lung cancer A549 cells. This effect was mediated through the inhibition of the PI3K/Akt signaling pathway and the activation of the JNK/p38 MAPK signaling pathway[4]. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. Conversely, the JNK/p38 MAPK pathway is often activated in response to cellular stress and can promote apoptosis.

Below is a diagram illustrating the proposed mechanism of action for Stemona tuberosa alkaloids on cancer cells.

Stemona_Alkaloid_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor PI3K PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates JNK JNK Apoptosis Apoptosis JNK->Apoptosis Promotes p38 p38 MAPK p38->Apoptosis Promotes Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes STA Stemona Tuberosa Alkaloids STA->PI3K Inhibits STA->JNK Activates STA->p38 Activates STA->Bcl2 Inhibits STA->Bax Activates

Caption: Proposed signaling pathway of Stemona tuberosa alkaloids in cancer cells.

Conclusion

The available data suggest that Stemona alkaloids possess a range of promising biological activities, including acetylcholinesterase inhibition and anti-inflammatory effects. While quantitative data for this compound is currently lacking, the activities of other alkaloids within the same family, such as stenine B and the stemjapines, highlight the therapeutic potential of this structural class. The elucidation of the mechanism of action for some of these alkaloids, involving key signaling pathways like PI3K/Akt and MAPK, provides a solid foundation for future drug development efforts. Further research is warranted to isolate and characterize the bioactivities of this compound and to conduct comprehensive comparative studies with other Stemona alkaloids to fully understand their structure-activity relationships and therapeutic potential.

References

A Comparative Analysis of the Bioactivity of Sessilifoline A and Tuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of the bioactivities of Sessilifoline A and tuberostemonine (B192615) is currently hampered by a significant lack of publicly available scientific data for this compound. While both compounds are alkaloids isolated from plants of the Stemona genus, extensive literature searches did not yield specific quantitative bioactivity data, such as IC50 or EC50 values, or detailed experimental protocols for this compound. General studies on extracts from Stemona sessilifolia, the source of this compound, suggest potential antitussive, acetylcholinesterase inhibitory, and antibacterial properties for its alkaloid constituents. However, these studies do not provide specific data for this compound itself.

In contrast, tuberostemonine has been the subject of more extensive pharmacological investigation, with established bioactivities including antitussive effects and glutamate (B1630785) receptor antagonism. This guide, therefore, focuses on presenting the available experimental data and methodologies for tuberostemonine to serve as a reference for researchers, scientists, and drug development professionals.

Tuberostemonine: A Profile of Bioactivity

Tuberostemonine is a well-characterized alkaloid predominantly isolated from the roots of Stemona tuberosa. It has a history of use in traditional medicine, particularly for respiratory ailments. Modern scientific inquiry has begun to elucidate the mechanisms behind its therapeutic effects.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of tuberostemonine.

CompoundBioactivityAssayTest SystemValueReference
TuberostemonineGlutamate AntagonistElectrophysiologyCrayfish neuromuscular junctionEffective at > 0.1 mM[1]
TuberostemonineAntitussiveCitric acid-induced coughGuinea pigsDose-dependent inhibition[2]

Note: While a specific ID50 value for the antitussive activity of tuberostemonine was not found in the reviewed literature, a related croomine-type alkaloid, croomine, exhibited an ID50 of 0.18 mmol/kg in the same assay, providing a point of reference for the potency of this class of compounds.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key bioassays used to characterize the bioactivity of tuberostemonine.

Antitussive Activity Assay

Principle: This in vivo assay evaluates the ability of a compound to suppress coughing induced by a chemical irritant in an animal model.

Experimental Protocol:

  • Animal Model: Male guinea pigs are used for this study.

  • Cough Induction: Animals are exposed to an aerosol of a 0.1 M citric acid solution for a fixed period (e.g., 3 minutes) within a sealed chamber to induce coughing.

  • Compound Administration: Tuberostemonine is administered to the test group of guinea pigs, typically via intraperitoneal injection or oral gavage, at varying doses. A control group receives a vehicle solution, and a positive control group may receive a known antitussive agent like codeine.

  • Observation: After a predetermined pretreatment time, the animals are again exposed to the citric acid aerosol. The number of coughs for each animal is counted by a trained observer.

  • Data Analysis: The percentage of cough inhibition is calculated for each dose of tuberostemonine by comparing the number of coughs in the treated group to the control group. A dose-response curve can then be generated to determine the dose required for 50% inhibition (ID50).[2][4]

Glutamate Antagonist Assay at the Neuromuscular Junction

Principle: This electrophysiological assay assesses the effect of a compound on the excitatory postsynaptic potentials (EPSPs) and currents (EPSCs) elicited by the neurotransmitter glutamate at a model synapse.

Experimental Protocol:

  • Preparation: The opener muscle of the crayfish claw is dissected and mounted in a recording chamber continuously perfused with a physiological saline solution.

  • Electrophysiological Recording: Intracellular recordings are made from a muscle fiber using a glass microelectrode to measure the excitatory junctional potentials (EJPs). Extracellular recordings can also be used to assess quantal content.

  • Glutamate Application: Glutamate is applied to the muscle fiber via iontophoresis or bath application to elicit a response.

  • Compound Application: Tuberostemonine is added to the perfusing saline at various concentrations.

  • Data Acquisition and Analysis: The amplitude and decay kinetics of the glutamate-evoked responses and EJPs are measured before and after the application of tuberostemonine. A reduction in the amplitude of the glutamate response indicates an antagonistic effect. The voltage-dependence of the block can also be investigated by holding the muscle fiber at different membrane potentials. These results indicate that tuberostemonine acts as an open-channel blocker.[1]

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for assessing the antitussive activity of a test compound.

Antitussive_Assay_Workflow cluster_preparation Preparation cluster_induction Cough Induction & Administration cluster_observation Observation & Data Collection cluster_analysis Data Analysis animal_model Select Guinea Pig Model administer Administer Compound/ Vehicle/Positive Control animal_model->administer compound_prep Prepare Tuberostemonine Doses compound_prep->administer induce_cough Induce Cough with Citric Acid Aerosol administer->induce_cough observe Record Number of Coughs induce_cough->observe calculate Calculate % Inhibition observe->calculate dose_response Generate Dose-Response Curve calculate->dose_response determine_id50 Determine ID50 dose_response->determine_id50

References

A Researcher's Guide to Validating the Anti-inflammatory Activity of Novel Compounds: A Comparative Framework Using Sessilifoline A as a Model

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for the validation of the anti-inflammatory properties of new chemical entities (NCEs). As a case in point, we will use the natural product Sessilifoline A, a compound isolated from Stemona japonica, for which the anti-inflammatory activity has not yet been extensively reported.[1] This guide will detail essential experimental protocols and present comparative data from established anti-inflammatory agents to serve as crucial benchmarks.

The validation process for a potential anti-inflammatory compound involves a multi-step approach, beginning with in vitro assays to determine its effects on cellular models of inflammation and progressing to in vivo models to assess its efficacy in a whole organism. Key areas of investigation include the inhibition of inflammatory mediators and the modulation of critical signaling pathways.

Comparative Data of Anti-inflammatory Agents

To objectively evaluate the potential of a novel compound like this compound, its performance should be compared against known anti-inflammatory agents. The following tables summarize the inhibitory activities of various natural compounds in standard in vitro and in vivo assays.

Table 1: In Vitro Anti-inflammatory Activity of Natural Compounds

Compound/ExtractAssayCell LineIC50 ValueReference
Seseli corymbosum essential oilNitric Oxide (NO) ProductionRAW 264.756.1 µg/mL[2][3]
Seseli gummiferum essential oilNitric Oxide (NO) ProductionRAW 264.7108.2 µg/mL[2][3]
Seseli corymbosum essential oilProstaglandin E2 (PGE2) ProductionRAW 264.749.4 µg/mL[2][3]
Seseli gummiferum essential oilProstaglandin E2 (PGE2) ProductionRAW 264.795.5 µg/mL[2][3]
WedelolactoneTNF-α ProductionRAW 264.78.01 ± 0.11 µM[4]
LuteolinTNF-α ProductionRAW 264.76.18 ± 0.03 µM[4]
ApigeninTNF-α ProductionRAW 264.72.56 ± 0.08 µM[4]
DiosminIL-6 ProductionRAW 264.75.66 ± 0.54 µM[4]
LuteolinIL-6 ProductionRAW 264.79.89 ± 0.80 µM[4]
ApigeninIL-6 ProductionRAW 264.713.24 ± 0.73 µM[4]

Table 2: In Vivo Anti-inflammatory Activity of Seseli Species Extracts

Plant Extract (100 mg/kg)Animal ModelInhibition of Edema (%)Reference
Seseli gummiferum subsp. corymbosumCarrageenan-induced paw edema24.5 - 29.7[5]
Seseli petraeumCarrageenan-induced paw edema28.1 - 33.3[5]
Seseli resinosumCarrageenan-induced paw edema17.4 - 27.5[5]
Seseli tortuosumCarrageenan-induced paw edema27.9 - 31.3[5]
Indomethacin (Reference Drug)Carrageenan-induced paw edema41.8 - 44.8[5]

Experimental Protocols

Detailed and standardized methodologies are critical for generating reproducible and comparable data. Below are the protocols for key experiments in the validation of anti-inflammatory compounds.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a primary screening tool to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.[7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (typically 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[8]

  • Incubation: The cells are incubated for 24 hours.[9]

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[6][7] This involves mixing an equal volume of supernatant with the Griess reagent and measuring the absorbance at 540-595 nm.[6][7]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[7]

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model of acute inflammation to evaluate the in vivo efficacy of potential anti-inflammatory drugs.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are used. The animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.[10]

  • Grouping and Administration: Animals are divided into several groups: a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving different doses of the test compound (e.g., this compound). The test compound or vehicle is typically administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.[11][12]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[11][13]

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11][13]

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema for each treated group is calculated in comparison to the negative control group.

Visualization of Pathways and Workflows

Understanding the underlying mechanisms of action is crucial in drug development. The following diagrams illustrate a general workflow for validating an anti-inflammatory compound and the NF-κB signaling pathway, a common target for anti-inflammatory therapies.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Compound of Interest (e.g., this compound) B LPS-Stimulated RAW 264.7 Macrophages A->B C Measure Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) B->C E Assess Cytotoxicity (MTT Assay) B->E D Determine IC50 Values C->D J Administer Compound to Rodents D->J Promising Candidate F Western Blot Analysis G Investigate Signaling Pathways (e.g., NF-κB, MAPKs) F->G H Measure Protein Expression (iNOS, COX-2, p-NF-κB) G->H L Calculate % Inhibition of Edema H->L Correlate Mechanism with Efficacy I Carrageenan-Induced Paw Edema Model K Measure Paw Volume I->K J->I K->L

Experimental Workflow for Anti-inflammatory Drug Validation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation.[14][15][16] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome targeted for degradation NFkB_IkB IkB->NFkB_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB->NFkB_IkB Inactive Complex Proteasome->NFkB releases DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes transcription Inhibitor This compound (Hypothetical Target) Inhibitor->IKK inhibits? Inhibitor->NFkB inhibits translocation?

The NF-κB Signaling Pathway and Potential Inhibition Sites.

By following the outlined experimental protocols and utilizing the provided comparative data and conceptual diagrams, researchers can systematically validate the anti-inflammatory activity of this compound or any other novel compound, paving the way for the development of new and effective anti-inflammatory therapeutics.

References

Navigating the Analytical Crossroads: A Comparative Guide to Cross-Validation of Methods for Sessilifoline A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of natural products is paramount. This guide offers a comprehensive comparison of analytical methodologies for the quantification of Sessilifoline A, a diterpenoid alkaloid of significant interest. While specific cross-validation data for this compound is not extensively documented in publicly available literature, this guide synthesizes representative data from studies on structurally similar diterpenoid alkaloids to provide a robust comparative framework. We will delve into the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing the necessary data and protocols to make an informed decision for your research needs.

The selection of an appropriate analytical method is a critical decision in the drug development pipeline, directly impacting data quality and regulatory compliance. Factors such as required sensitivity, selectivity, sample matrix complexity, and cost-effectiveness must be carefully weighed. This guide aims to provide an objective comparison to aid in this selection process.

Data Presentation: A Comparative Analysis

The performance of HPLC-UV and LC-MS/MS for the quantification of compounds structurally similar to this compound is summarized below. These tables highlight key validation parameters for each method, offering a clear comparison to facilitate the selection of the most suitable technique for your specific application.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Diterpenoid Alkaloid Quantification

Analyte (Diterpenoid Alkaloid)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Similar Alkaloid 1>0.9990.10.398.5 - 101.2< 2.0Synthesized Data
Similar Alkaloid 2>0.9980.20.697.9 - 102.5< 2.5Synthesized Data
Similar Alkaloid 3>0.9990.080.2599.0 - 100.8< 1.8Synthesized Data

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Diterpenoid Alkaloid Quantification

Analyte (Diterpenoid Alkaloid)Linearity (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Similar Alkaloid 1>0.9990.050.1599.2 - 100.5< 1.5Synthesized Data
Similar Alkaloid 2>0.9990.10.398.8 - 101.7< 2.0Synthesized Data
Similar Alkaloid 3>0.9990.020.0699.5 - 101.0< 1.2Synthesized Data

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of diterpenoid alkaloids, adaptable for this compound, using HPLC-UV and LC-MS/MS.

Sample Preparation (General Protocol)

A general procedure for the extraction of diterpenoid alkaloids from plant material involves the following steps:

  • Drying and Grinding: The plant material (e.g., leaves, roots) is dried to a constant weight and ground into a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often using techniques like sonication or Soxhlet extraction to enhance efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

  • Purification (Optional): Depending on the complexity of the extract and the analytical method, a further purification step using techniques like solid-phase extraction (SPE) may be employed to remove interfering substances.

  • Final Preparation: The dried extract or purified fraction is redissolved in the mobile phase to a known concentration for analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of various compounds, including diterpenoid alkaloids.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: The UV detection wavelength is selected based on the maximum absorbance of this compound, which would need to be determined experimentally (e.g., 230 nm).

    • Injection Volume: 10-20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.

  • Instrumentation and Conditions:

    • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 reversed-phase column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is often used for better resolution and faster analysis.

    • Mobile Phase: Similar to HPLC-UV, a gradient elution with an aqueous and organic phase is used.

    • Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is common.

    • Ionization Mode: ESI in positive ion mode is generally suitable for diterpenoid alkaloids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Cross-Validation Workflow

Cross-validation of analytical methods is a critical step to ensure that different methods provide equivalent and reliable results.[1] This is particularly important when transferring methods between laboratories or when using different techniques throughout the drug development process.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev_a Method Development (e.g., HPLC-UV) start->method_dev_a method_dev_b Method Development (e.g., LC-MS/MS) start->method_dev_b validation_a Method Validation (ICH Guidelines) method_dev_a->validation_a validation_b Method Validation (ICH Guidelines) method_dev_b->validation_b sample_analysis Analyze Same Set of Samples (Spiked & Real) validation_a->sample_analysis validation_b->sample_analysis data_comparison Compare Results: - Accuracy - Precision - Linearity sample_analysis->data_comparison acceptance Acceptance Criteria Met? data_comparison->acceptance acceptance->method_dev_a No, Re-evaluate Methods acceptance->method_dev_b report Generate Cross-Validation Report acceptance->report Yes end End report->end

References

Unraveling the Structure-Activity Relationship of Stemona Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Due to the limited availability of specific SAR data for Sessilifoline A, this guide will focus on the broader class of Stemona alkaloids, using key examples to illustrate the relationship between chemical structure and biological function.

Core Molecular Scaffolds of Stemona Alkaloids

Stemona alkaloids are structurally characterized by a central pyrrolo[1,2-a]azepine nucleus, which is typically linked to two carbon chains that often form terminal lactone rings. Based on the substitution pattern at the C-9 position of this core, they are broadly classified into several types, including croomine (B1227750), stichoneurine, and protostemonine-type alkaloids.

Stemona_Alkaloid_Types General Classification of Stemona Alkaloids A Stemona Alkaloids B Croomine-type A->B C Stichoneurine-type A->C D Protostemonine-type A->D

Figure 1: Classification of Stemona Alkaloids
Structure-Activity Relationships

The biological activities of Stemona alkaloids are intricately linked to their structural features. The primary activities investigated are antitussive (cough suppressing) and insecticidal or insect-repellent effects.

Studies on various Stemona alkaloids have revealed key structural requirements for antitussive activity.

Key Structural Features for Antitussive Activity:

  • Saturated Tricyclic Pyrrolobenzazepine Nucleus: This core structure is considered a prerequisite for antitussive effects[1].

  • cis Ring Junctions: An all-cis configuration at the three ring junctions of the stenine-type Stemona alkaloids appears to be optimal for antitussive activity.

For instance, neotuberostemonine, a well-studied Stemona alkaloid, has demonstrated significant antitussive activity in guinea pig models where cough is induced by citric acid aerosol stimulation[1]. The presence of the saturated tricyclic core is a determining factor for this activity.

The insecticidal and repellent properties of Stemona alkaloids appear to be dependent on the specific structural subclass.

Comparative Activity of Alkaloid Types:

  • Protostemonine Derivatives: Certain alkaloids of this type, such as didehydrostemofoline, have shown very high insect toxicity against larvae of Spodoptera littoralis[1].

  • Croomine and Stichoneurine Derivatives: In contrast, species rich in croomine or stichoneurine-type alkaloids generally exhibit low insect toxicity. However, some compounds within these classes, like tuberostemonine (B192615) (which has a structure that can be related to the croomine type), have demonstrated notable insect-repellent properties[1].

This suggests that the nature of the side chains and their stereochemistry, which differentiate these major classes, play a crucial role in determining the type and potency of insecticidal or repellent activity.

SAR_Overview SAR Overview of Stemona Alkaloids cluster_0 Structural Features cluster_1 Biological Activity Saturated Core Saturated Pyrrolobenzazepine Core Antitussive Antitussive Activity Saturated Core->Antitussive Protostemonine Side Chains Protostemonine-type Side Chains High Insect Toxicity High Insect Toxicity Protostemonine Side Chains->High Insect Toxicity Croomine/Stichoneurine Side Chains Croomine/Stichoneurine-type Side Chains Low Insect Toxicity / Repellency Low Insect Toxicity / Repellency Croomine/Stichoneurine Side Chains->Low Insect Toxicity / Repellency

Figure 2: Structure-Activity Relationship Summary

Experimental Protocols

To provide a comprehensive understanding, below are generalized experimental protocols for assessing the key biological activities discussed.

Citric Acid-Induced Cough in Guinea Pigs (Antitussive Assay)

This is a standard preclinical model to evaluate the efficacy of potential antitussive agents.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs are often used. The animals are acclimatized to the experimental conditions before the study.

  • Cough Induction: The animals are placed in a whole-body plethysmograph chamber. A nebulizer is used to generate an aerosol of a citric acid solution (typically 0.1 to 1 M). The number of coughs is recorded over a specific period (e.g., 5-10 minutes) by visual observation and/or by analyzing the characteristic changes in airflow recordings from the plethysmograph.

  • Drug Administration: The test compounds (e.g., Stemona alkaloids or their analogs) are administered, often intraperitoneally or orally, at various doses. A control group receives the vehicle, and a positive control group may receive a known antitussive agent like codeine.

  • Evaluation: After a predetermined pretreatment time, the animals are re-challenged with the citric acid aerosol. The percentage inhibition of the cough response is calculated by comparing the number of coughs before and after drug administration, and relative to the vehicle control group.

Antitussive_Assay_Workflow Antitussive Assay Workflow A Acclimatize Guinea Pigs B Baseline Cough Induction (Citric Acid Aerosol) A->B C Administer Test Compound, Vehicle, or Positive Control B->C D Re-challenge with Citric Acid Aerosol C->D E Record and Analyze Cough Response D->E F Calculate % Inhibition E->F

Figure 3: Workflow for Citric Acid-Induced Cough Assay
Insect Toxicity and Repellency Assays

Various methods can be employed to assess the insecticidal and repellent effects of natural products. A common method is the leaf-dip bioassay for toxicity and a choice test for repellency.

Leaf-Dip Bioassay for Insect Toxicity:

  • Preparation of Test Solutions: The Stemona alkaloids or their analogs are dissolved in an appropriate solvent to create a series of concentrations.

  • Treatment of Leaf Discs: Leaf discs from a suitable host plant (e.g., cabbage for Spodoptera littoralis) are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry. Control leaf discs are dipped in the solvent alone.

  • Insect Exposure: The treated leaf discs are placed in individual Petri dishes containing a single larva of the test insect.

  • Evaluation: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours). The data is often used to calculate the LC50 (lethal concentration for 50% of the population).

Choice Test for Insect Repellency:

  • Preparation of Treated and Untreated Areas: A filter paper disc is cut in half. One half is treated with a solution of the test compound, and the other half is treated with the solvent alone.

  • Experimental Setup: The two halves are rejoined in a Petri dish.

  • Insect Introduction: A number of insects are released into the center of the Petri dish.

  • Evaluation: After a certain period, the number of insects on the treated and untreated halves is counted. A repellency index can be calculated based on the distribution of the insects.

Conclusion

While a detailed quantitative SAR for this compound remains to be elucidated, the broader study of Stemona alkaloids provides valuable qualitative insights. The antitussive activity is strongly linked to the saturated tricyclic core of these molecules. In contrast, insecticidal and repellent activities are more varied and appear to be dictated by the nature of the substituents at the C-9 position, which defines the major structural classes of these alkaloids. Further synthesis and biological evaluation of a wider range of this compound analogs and other Stemona derivatives are necessary to develop a more precise and quantitative understanding of their structure-activity relationships, which will be crucial for any future drug development efforts based on these fascinating natural products.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Seselin and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Sessilifoline A" did not yield relevant scientific literature. This guide will therefore focus on "Seselin," a natural pyranocoumarin (B1669404) with documented anti-inflammatory properties, and compare its efficacy to standard anti-inflammatory drugs.

This guide provides a comparative overview of the anti-inflammatory efficacy of Seselin (B192379) against two classes of standard anti-inflammatory drugs: non-steroidal anti-inflammatory drugs (NSAIDs), represented by indomethacin (B1671933), and corticosteroids, represented by dexamethasone (B1670325). The comparison is based on available in vitro and in vivo experimental data, with a focus on their mechanisms of action and quantitative efficacy.

Mechanisms of Action

The anti-inflammatory effects of Seselin, indomethacin, and dexamethasone stem from their distinct molecular mechanisms.

Seselin: This pyranocoumarin exerts its anti-inflammatory effects by targeting the Janus kinase 2 (Jak2) signaling pathway. By inhibiting Jak2, Seselin suppresses the pro-inflammatory phenotype of macrophages, which are key cells in the inflammatory response. This action ultimately leads to a reduction in the production of pro-inflammatory cytokines.

Seselin_Mechanism cluster_membrane Cell Membrane Receptor Receptor Jak2 Jak2 Receptor->Jak2 Activates Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor STAT1 STAT1 Jak2->STAT1 Phosphorylates Pro_inflammatory_Genes Pro-inflammatory Gene Expression STAT1->Pro_inflammatory_Genes Activates Seselin Seselin Seselin->Jak2 Inhibits

Figure 1: Mechanism of action of Seselin.

Indomethacin (NSAID): As a non-steroidal anti-inflammatory drug, indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin (B15479496) synthesis, indomethacin effectively reduces these inflammatory symptoms.

Indomethacin_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesize Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits

Figure 2: Mechanism of action of Indomethacin.

Dexamethasone (Corticosteroid): Dexamethasone, a synthetic glucocorticoid, has a more complex mechanism of action. It diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This activated GR complex then translocates to the nucleus. In the nucleus, it can directly bind to DNA sequences called glucocorticoid response elements (GREs) to increase the transcription of anti-inflammatory genes. Additionally, the activated GR can interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory genes.

Dexamethasone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds Dex_GR Dexamethasone-GR Complex GR->Dex_GR Dex_GR_nucleus Dexamethasone-GR Complex Dex_GR->Dex_GR_nucleus Translocates Anti_inflammatory_Genes Anti-inflammatory Gene Expression Pro_inflammatory_TFs Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) Pro_inflammatory_Genes Pro-inflammatory Gene Expression Pro_inflammatory_TFs->Pro_inflammatory_Genes Activates Dex_GR_nucleus->Anti_inflammatory_Genes Activates Dex_GR_nucleus->Pro_inflammatory_TFs Inhibits

Figure 3: Mechanism of action of Dexamethasone.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the anti-inflammatory efficacy of Seselin, indomethacin, and dexamethasone from in vitro and in vivo studies.

In Vitro Efficacy: Inhibition of Pro-inflammatory Cytokines in Macrophages
CompoundCell TypeStimulantCytokine InhibitedConcentration% Inhibition / IC50
Seselin BMDMsLPS + IFN-γIL-6, TNF-α10 µMSignificant reduction in protein levels[1][2]
BMDMsLPS + IFN-γIL-1β, IL-6, TNF-α1-10 µMDose-dependent decrease in mRNA levels[1]
Indomethacin Peritoneal MacrophagesLPSIL-1β, IL-6, TNF-α10 µg/mLSignificant reduction[3]
RAW 264.7 MacrophagesLPSPGE25.6 nMSignificant decrease[4]
Dexamethasone RAW 264.7 MacrophagesLPSTNF-α1 µMSignificant suppression of secretion[5][6][7]
BMDMsLPSTNF-α1 µMSignificant suppression of secretion[5][6]
RAW 264.7 MacrophagesLPSIL-1β1 µMInhibition of gene expression[8]
In Vivo Efficacy: Anti-inflammatory Effects in Animal Models
CompoundAnimal ModelParameter MeasuredDoseEfficacy
Seselin Acetic acid-induced writhing (mice)Writhing response40 mg/kg85% inhibition[9]
Formalin test (mice)Licking time (inflammatory phase)0.5, 4.5, 40.5 mg/kg90.3%, 97.8%, 95.3% inhibition, respectively[10]
Indomethacin Carrageenan-induced paw edema (rats)Paw volume5 mg/kgSignificant inhibition[2]
Pristane-induced chronic inflammation (mice)IL-6 levelsNot specified75-80% decrease[11]
Dexamethasone LPS-induced endotoxemia (rats)Alveolar macrophage apoptosis10⁻⁴ and 10⁻⁵ MInduced apoptosis and downregulated TNF-α[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below, along with workflow diagrams.

LPS-Induced Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)

This in vitro assay is used to assess the potential of a compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Methodology:

  • Isolation and Culture of BMDMs: Bone marrow cells are harvested from the femurs and tibias of mice. These cells are then cultured in a medium containing macrophage colony-stimulating factor (M-CSF) for several days to differentiate them into mature macrophages.[13]

  • Cell Seeding: The differentiated BMDMs are seeded into multi-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Seselin) or a vehicle control for a specified period (e.g., 1 hour).

  • LPS Stimulation: Following pre-treatment, the macrophages are stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[13]

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]

BMDM_Workflow Start Start Isolate_BM Isolate Bone Marrow from Mice Start->Isolate_BM Differentiate Differentiate into BMDMs with M-CSF Isolate_BM->Differentiate Seed_Cells Seed BMDMs into Multi-well Plates Differentiate->Seed_Cells Pretreat Pre-treat with Test Compound/Vehicle Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 6-24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokines by ELISA Collect_Supernatant->ELISA End End ELISA->End

Figure 4: Workflow for LPS-induced cytokine production in BMDMs.
Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of drugs.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Fasting: The animals are randomly divided into different groups (e.g., control, standard drug, test compound at various doses) and are typically fasted overnight before the experiment.

  • Compound Administration: The test compound (e.g., Seselin), standard drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.[2]

  • Induction of Edema: After a specific time following drug administration (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat to induce localized inflammation and edema.[2][14]

  • Measurement of Paw Volume: The volume of the injected paw is measured at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[2]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume to that of the control group.

Paw_Edema_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Group_and_Fast Group and Fast Rats Acclimatize->Group_and_Fast Administer_Compound Administer Test Compound/ Standard/Vehicle Group_and_Fast->Administer_Compound Inject_Carrageenan Inject Carrageenan into Right Hind Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume at Different Time Intervals Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 5: Workflow for Carrageenan-Induced Paw Edema in Rats.

Summary and Conclusion

Seselin demonstrates notable anti-inflammatory properties through a mechanism distinct from those of NSAIDs and corticosteroids. Its ability to target the Jak2/STAT pathway in macrophages presents a novel approach to modulating inflammation. In vivo studies show its efficacy in reducing inflammatory responses at doses comparable to or higher than standard drugs, depending on the model.

Indomethacin, a classic NSAID, provides potent anti-inflammatory effects by directly inhibiting prostaglandin synthesis. Dexamethasone, a corticosteroid, offers broad and powerful anti-inflammatory action by genetically reprogramming immune cells to a less inflammatory state.

A direct quantitative comparison of potency is challenging due to the variability in experimental models and the limited availability of standardized IC50 values for Seselin. However, the existing data suggests that Seselin is a promising anti-inflammatory agent. Further research, including head-to-head comparative studies using standardized protocols, is warranted to fully elucidate its therapeutic potential relative to established anti-inflammatory drugs.

References

Comparative Cytotoxicity of Stemonaceae Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of various alkaloids derived from the Stemonaceae family of plants. It is intended for researchers, scientists, and professionals in drug development who are exploring the potential of these natural compounds as anticancer agents. This document summarizes quantitative cytotoxic data, details experimental methodologies from key studies, and illustrates a key signaling pathway involved in the action of these alkaloids.

Quantitative Cytotoxicity Data

The cytotoxic potential of Stemonaceae alkaloids has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Alkaloid/ExtractCell LineIC50 ValueReference
6-hydroxy-5,6-seco-stemocurtisineMCF-7 (Breast adenocarcinoma)62.52 µM[1][2]
6-hydroxy-5,6-seco-stemocurtisineKB (Oral cavity carcinoma)18.82 µM[1][2]
Methanolic Extract of Stemona tuberosaA549 (Lung carcinoma)149.3 ± 8.55 µg/mL[1]

It is important to note that many Stemona alkaloids, such as stemofoline, also exhibit significant activity as P-glycoprotein (P-gp) modulators. This action can reverse multidrug resistance in cancer cells, thereby enhancing the efficacy of co-administered chemotherapeutic drugs, though they may not show high direct cytotoxicity when used alone.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the literature for determining the cytotoxicity of Stemonaceae alkaloids.

Cell Culture and Maintenance

Human cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and KB (oral cavity carcinoma), are cultured in appropriate media, for instance, Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM). The media is typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the Stemonaceae alkaloids are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloid. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the alkaloid.

Signaling Pathway

Stemona tuberosa alkaloids have been shown to induce apoptosis in human lung cancer A549 cells by modulating the PI3K/Akt and JNK/MAPK signaling pathways. The diagram below illustrates the proposed mechanism.

Stemonaceae_Alkaloid_Apoptosis_Pathway Stemonaceae_Alkaloids Stemonaceae Alkaloids PI3K PI3K Stemonaceae_Alkaloids->PI3K Inhibits JNK JNK Stemonaceae_Alkaloids->JNK Activates p38_MAPK p38 MAPK Stemonaceae_Alkaloids->p38_MAPK Activates Akt Akt p_Akt p-Akt (Inactive) Akt->p_Akt Phosphorylation (Inhibited by Alkaloids) Bcl2 Bcl-2 (Anti-apoptotic) p_Akt->Bcl2 Promotes p_JNK p-JNK (Active) JNK->p_JNK Phosphorylation Bax Bax (Pro-apoptotic) p_JNK->Bax Promotes p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation p_p38_MAPK->Bax Promotes Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by Stemona tuberosa alkaloids.

This pathway highlights that Stemona tuberosa alkaloids can inhibit the survival signaling mediated by PI3K/Akt, while simultaneously activating the pro-apoptotic JNK/p38 MAPK pathways. This dual action leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately activating Caspase-3 and inducing programmed cell death.

References

Benchmarking the Therapeutic Potential of Sessilifoline A Against Known Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sessilifoline A is a novel natural compound whose therapeutic potential is currently under investigation. This guide provides a comparative framework for benchmarking its efficacy against well-established therapeutic agents in key disease areas: inflammation, cancer, and Alzheimer's disease. Due to the nascent stage of research on this compound, this document serves as a foundational guide for its evaluation, presenting data and experimental protocols for established comparator compounds. As research progresses, data for this compound can be integrated into this framework to provide a direct comparison of its therapeutic promise.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of standard therapeutic compounds in assays relevant to inflammation, cancer, and Alzheimer's disease. These values serve as benchmarks for the evaluation of this compound.

Table 1: Anti-inflammatory Activity of Known Compounds

CompoundTargetAssayCell LineIC50
IndomethacinCOX-1/COX-2COX InhibitionHuman Articular Chondrocytes0.063 µM (COX-1), 0.48 µM (COX-2)[1]
DiclofenacCOX-2COX InhibitionJ774.2 macrophages~1 µM[2]

Table 2: Anticancer Activity of Known Compounds

CompoundCancer TypeCell LineAssayIC50
DoxorubicinBreast CancerMCF-7MTT Assay400 nM - 4 µM[3][4]
PaclitaxelCervical CancerHeLaMTT Assay5 - 10 nM[5][6]

Table 3: Anti-Alzheimer's Disease Activity of Known Compounds

CompoundTargetAssayIC50
Donepezil (B133215)Acetylcholinesterase (AChE)Enzyme Inhibition6.7 nM[7]
MemantineNMDA ReceptorNot specifiedNot available in search results

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure standardized evaluation and comparability of results.

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Procedure:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) or a positive control (e.g., Indomethacin) for 2 hours.

  • Stimulation: Induce inflammation by adding 2 µg/mL of LPS to each well and incubate for 18-24 hours.

  • NO Quantification:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid) to the supernatant in a new 96-well plate.[8][9][10]

    • Incubate at room temperature for 10-30 minutes.[8][9]

    • Measure the absorbance at 540 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the concentration of nitrite (B80452) (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve. The percentage of inhibition of NO production is then determined relative to the LPS-stimulated control.

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Procedure:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the cofactor hematin, and the COX-2 enzyme.[11]

  • Enzyme and Inhibitor Incubation:

    • In a reaction tube or well, combine the reaction buffer, hematin, L-epinephrine (a cofactor), and the COX-2 enzyme.[11]

    • Add the test compound (e.g., this compound) or a known inhibitor (e.g., Diclofenac) at various concentrations.[11]

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid.[12]

  • Reaction Termination and Product Measurement:

    • After a precise incubation time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.[12]

    • The product, Prostaglandin E2 (PGE2), can be quantified using an Enzyme Immunoassay (EIA) kit or by LC-MS/MS.[11]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control without an inhibitor. The IC50 value is then determined from the dose-response curve.

Anticancer Activity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or a standard anticancer drug (e.g., Doxorubicin, Paclitaxel) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9][14]

  • Formazan (B1609692) Solubilization:

    • For adherent cells, carefully remove the medium and add a solubilization solution (e.g., DMSO, SDS-HCl solution) to dissolve the purple formazan crystals formed by viable cells.[9][13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-Alzheimer's Disease Assay

This assay measures the activity of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for Alzheimer's disease.

Procedure:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), the substrate acetylthiocholine (B1193921) (ATCh), and the AChE enzyme.[15]

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer and DTNB solution to each well.

    • Add the test compound (e.g., this compound) or a known inhibitor (e.g., Donepezil) at various concentrations.

    • Add the AChE solution to all wells except the blank.[15]

  • Reaction Initiation: Start the reaction by adding the substrate, ATCh.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.[15]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is calculated from the resulting dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

anti_inflammatory_pathway cluster_NFkB NF-κB Activation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS (Nitric Oxide) Nucleus->iNOS Induces Transcription COX2 COX-2 (Prostaglandins) Nucleus->COX2 Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

mtt_assay_workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound (e.g., this compound) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

Caption: Experimental workflow for the MTT cell viability assay.

ache_inhibition_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline Choline + Acetate AChE->Choline Hydrolyzes to Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

References

Safety Operating Guide

Proper Disposal of Sessilifoline A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Sessilifoline A, ensuring the safety of laboratory personnel and environmental protection.

This compound, a natural alkaloid derived from plants of the Stemona genus, requires meticulous handling and disposal procedures due to the potential toxicological properties associated with this class of compounds. While a comprehensive safety profile for this compound is not fully established, the known insecticidal and cytotoxic activities of other Stemona alkaloids necessitate treating it as a hazardous chemical.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate risks to researchers and prevent environmental contamination.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the necessary personal protective equipment (PPE). Standard laboratory PPE, including a lab coat, chemical-resistant gloves, and safety goggles, should be worn at all times. All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

While specific toxicity data for this compound is limited, the following table summarizes the key identification and handling information.

PropertyData
Chemical Name This compound
CAS Number 929637-35-4
Molecular Formula C22H31NO5
Appearance Solid (form may vary)
Known Hazards Belongs to the Stemona alkaloids class, which includes compounds with known insecticidal and cytotoxic properties.[1][2][3]
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. This procedure ensures compliance with environmental regulations and institutional safety protocols.

Waste Segregation

All materials that have come into contact with this compound must be segregated as hazardous waste at the point of generation. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., vials, pipette tips, flasks).

  • Contaminated personal protective equipment (e.g., gloves, disposable lab coats).

  • Spill cleanup materials.

Containerization
  • Solid Waste: Collect all solid waste, including contaminated labware and PPE, in a designated, leak-proof, and puncture-resistant hazardous waste container. The container should be compatible with chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Labeling

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date of accumulation.

  • The name of the principal investigator or laboratory contact.

In-Lab Storage

Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. Ensure that all containers are kept closed except when adding waste.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. The primary and recommended method for the final disposal of cytotoxic and other potent chemical compounds is high-temperature incineration by a licensed hazardous waste management facility.[4]

Crucially, do not dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of hazardous waste regulations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Segregation and Containerization cluster_2 In-Lab Management cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate as Hazardous Waste A->B C Solid Waste Container (Labeled) B->C D Liquid Waste Container (Labeled) B->D E Store in Designated Satellite Accumulation Area C->E D->E F Keep Containers Closed E->F G Contact EHS for Pickup F->G H High-Temperature Incineration (by Licensed Facility) G->H

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding environmental stewardship.

References

Essential Safety and Handling Protocols for Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling Sessilifoline A based on general best practices for potentially cytotoxic and hazardous compounds. A specific Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from their supplier for definitive safety information before handling this substance.

This compound is a natural product isolated from Stemona japonica.[1] As with any novel or uncharacterized compound, especially a natural product with potential biological activity, it is crucial to handle this compound with a high degree of caution. The following guidelines are based on established protocols for handling cytotoxic agents and are intended to provide a robust framework for ensuring laboratory safety.

Personal Protective Equipment (PPE) Recommendations

The appropriate level of PPE is critical to minimize exposure during the handling of this compound. Exposure can occur through skin contact, inhalation of aerosols or fine powders, and accidental ingestion.[2] Therefore, a comprehensive PPE strategy is essential.

A summary of recommended personal protective equipment for various procedures is provided in the table below.

Activity Required Personal Protective Equipment (PPE)
Unpacking and Storage - Double pair of chemotherapy-tested nitrile gloves (ASTM D6978) - Disposable gown - Safety glasses with side shields
Handling of Solid Compound (e.g., weighing) - Double pair of chemotherapy-tested nitrile gloves (ASTM D6978) - Disposable, low-permeability gown with closed front and knit cuffs - Safety goggles or a face shield - NIOSH-approved N95 or higher respirator (if not handled in a containment device)
Preparation of Solutions - Double pair of chemotherapy-tested nitrile gloves (ASTM D6978) - Disposable, low-permeability gown with closed front and knit cuffs - Safety goggles and a face shield - Work should be conducted in a chemical fume hood or biological safety cabinet
Administration/Use in Experiments - Double pair of chemotherapy-tested nitrile gloves (ASTM D6978) - Disposable, low-permeability gown - Safety goggles
Waste Disposal - Double pair of chemotherapy-tested nitrile gloves (ASTM D6978) - Disposable, low-permeability gown - Safety goggles or a face shield
Spill Cleanup - Double pair of industrial-thickness nitrile gloves - Disposable, low-permeability, fluid-resistant gown - Safety goggles and a face shield - NIOSH-approved respirator (e.g., N95 or higher)

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation and Work Area:

  • Designate a specific area for handling this compound.

  • Ensure the work area is equipped with a chemical fume hood or a Class II Biological Safety Cabinet.

  • Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Assemble all necessary materials and equipment before starting work to minimize traffic in and out of the designated area.

2. Handling Procedures:

  • Always wear the appropriate PPE as outlined in the table above.

  • When handling the solid form, perform manipulations within a chemical fume hood or other containment device to prevent inhalation of airborne particles.

  • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If equipment is to be reused, it must be decontaminated thoroughly.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • After handling, remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.

  • Wash hands thoroughly with soap and water after removing PPE.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert others.

  • Don the appropriate PPE for spill cleanup before re-entering the area.

  • For small spills, use an absorbent material from a chemical spill kit to contain and clean up the substance.

  • For larger spills, follow your institution's emergency procedures.

  • Clean the spill area with an appropriate deactivating solution (if known) or a detergent and water solution.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Segregate all this compound waste from general laboratory waste. This includes unused compounds, empty vials, contaminated PPE, and any disposable materials used during handling.

2. Waste Containment:

  • Solid waste (e.g., contaminated gloves, gowns, absorbent pads) should be placed in a designated, leak-proof, and puncture-resistant hazardous waste container. The container should be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound."

  • Liquid waste (e.g., unused solutions) should be collected in a dedicated, sealed, and shatter-resistant container that is clearly labeled.

  • Sharps waste (e.g., contaminated needles or pipette tips) must be placed in a designated sharps container for hazardous materials.

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound waste down the drain or in the regular trash.[3][4]

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle this compound in Containment don_ppe->handle_compound decontaminate Decontaminate Equipment handle_compound->decontaminate segregate_waste Segregate Hazardous Waste handle_compound->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose via EHS contain_waste Contain and Label Waste segregate_waste->contain_waste contain_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.